O-Desmethyl Quinidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-PPQKOSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to O-Desmethyl Quinidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl quinidine (B1679956), also known as cupreidine (B22110) or 6'-hydroxycinchonine, is a primary active metabolite of the antiarrhythmic drug quinidine and a metabolite of the antimalarial drug quinine (B1679958).[1][2][3] As a compound of significant interest in pharmacology and medicinal chemistry, a thorough understanding of its fundamental properties and structure is essential for researchers in drug development and related scientific fields. This technical guide provides a comprehensive overview of the core physicochemical properties, structural details, and relevant experimental data for O-Desmethyl quinidine.
Core Physicochemical Properties
This compound is a white to off-white or pale yellow solid.[2][4] The empirical and physical data for this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling. It is important to note a discrepancy in the reported melting point, with different sources citing values of 152 °C and 186-190 °C.[5][6] This suggests potential variability based on the crystalline form or experimental conditions. For optimal stability, this compound should be stored at low temperatures (ranging from -20°C to 8°C) and protected from light.[4][5][6][7][8][9]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [5][7][8][10] |
| Molecular Weight | 310.39 g/mol | [5][8][10] |
| CAS Number | 70877-75-7 | [5][7][8][10] |
| Appearance | White to off-white solid; Pale yellow to light yellow solid | [2][4] |
| Melting Point | 152 °C or 186-190 °C | [5][6] |
| Solubility | Soluble in DMSO; Slightly soluble in Ethanol and Methanol | [1][6][8] |
| Predicted pKa | 8.82 ± 0.40 | [6] |
| Calculated logP | 2.8702 | |
| Storage Conditions | Store at -20°C to 8°C, protect from light | [5][6][7][8] |
Chemical Structure and Identification
The chemical structure of this compound is characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic system. The desmethylation occurs at the 6' position of the quinoline ring, resulting in a hydroxyl group.
| Identifier | Value | Reference(s) |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methanol | [9][11] |
| SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2--INVALID-LINK--c3ccnc4cc(O)ccc34 | [5][7] |
| Synonyms | Cupreidine, 6'-Hydroxycinchonine, O-Demethylquinidine | [5][7][9] |
Experimental Data and Protocols
Metabolic Formation of this compound
This compound is a product of the hepatic metabolism of quinidine, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. The O-demethylation of quinidine at the 6'-position is a key metabolic pathway.
Experimental Workflow: In Vitro Metabolism of Quinidine
The following diagram illustrates a typical workflow for an in vitro experiment to study the formation of this compound from quinidine using human liver microsomes.
Figure 1: Workflow for the in vitro metabolism of quinidine to this compound.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes, quinidine (substrate), and a phosphate buffer in a microcentrifuge tube.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified period.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the analyte of interest, is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.
Biological Activity and Mechanism of Action
As a metabolite of quinidine, this compound is expected to exhibit similar pharmacological activities, primarily as an antiarrhythmic agent through the blockade of cardiac ion channels.
Signaling Pathway: Postulated Mechanism of Action on Cardiac Ion Channels
The antiarrhythmic effects of Class Ia antiarrhythmic agents like quinidine, and likely this compound, are mediated through the blockade of voltage-gated sodium (Nav) and potassium (Kv) channels in cardiomyocytes. This action alters the cardiac action potential, leading to a decrease in excitability and conduction velocity.
Figure 2: Postulated signaling pathway for the antiarrhythmic action of this compound.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of this compound on specific ion channels, such as Nav1.5, the whole-cell patch-clamp technique is employed using a cell line heterologously expressing the channel of interest (e.g., HEK293 cells).
-
Cell Culture: HEK293 cells stably expressing the target ion channel are cultured on glass coverslips.
-
Electrophysiological Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external physiological salt solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage, and depolarizing voltage steps are applied to elicit ion currents through the channels.
-
Drug Application: After recording baseline currents, the cells are perfused with the external solution containing this compound at various concentrations.
-
Data Analysis: The effect of this compound on the ion channel currents (e.g., peak current amplitude, channel kinetics) is measured and analyzed to determine parameters such as the half-maximal inhibitory concentration (IC₅₀).
Synthesis Overview
This compound can be prepared via asymmetric synthesis starting from cinchonidine. This process typically involves multiple steps, including chemical modifications and a final chromatographic separation to isolate the desired product.
Logical Relationship: Synthesis from Cinchonidine
Figure 3: Logical workflow for the synthesis of this compound from cinchonidine.
Conclusion
This compound is a key metabolite of quinidine with significant biological activity. This guide provides essential data on its physicochemical properties, structure, and relevant experimental methodologies. A comprehensive understanding of these core characteristics is crucial for researchers engaged in the fields of pharmacology, drug metabolism, and the development of new therapeutic agents. Further research is warranted to fully elucidate its specific interactions with various ion channels and to resolve the existing discrepancies in its reported physical properties.
References
- 1. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 2. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinidine enhances and suppresses Kv1.2 from outside and inside the cell, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Quinidine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Quinidine (B1679956), also known as Cupreidine (B22110), is a primary metabolite of the renowned antiarrhythmic drug, quinidine. This technical guide provides a comprehensive overview of the discovery, synthesis pathways, and biological importance of this significant compound. It details a key synthetic method for its preparation via O-demethylation of quinidine's diastereomer, quinine (B1679958), and presents available quantitative data on its biological activity in a structured format. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and visual representations of chemical transformations to facilitate further investigation and application of O-Desmethyl Quinidine.
Discovery and Significance
The discovery of this compound (Cupreidine) is intrinsically linked to the study of the metabolism of Cinchona alkaloids, a class of compounds historically significant for their anti-malarial properties. Following the isolation of quinine and quinidine from the bark of the Cinchona tree in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou, extensive research into their pharmacological effects and metabolic fate ensued.
This compound was identified as a major metabolite of quinidine. Its significance lies in its own pronounced biological activity. Studies have revealed that this compound exhibits antiarrhythmic properties comparable to its parent compound, quinidine, but with a potentially more favorable safety profile, showing lower acute toxicity.[1] This has led to continued interest in its potential as a therapeutic agent in its own right, particularly for cardiac arrhythmias and other conditions such as nocturnal leg cramps.[2]
Synthesis Pathway: O-Demethylation of Quinine
The primary route for the synthesis of this compound involves the O-demethylation of the readily available Cinchona alkaloid, quinine, which is the diastereomer of quinidine. While early attempts at demethylation using strong acids like hydrobromic or hydroiodic acid at high temperatures were largely unsuccessful, a milder and more selective method has been developed.[3]
A notable and effective method for this transformation utilizes anhydrous aluminum trichloride (B1173362) in a suitable solvent.[3][4] This Lewis acid-mediated demethylation provides a reliable pathway to obtain this compound. Another reported reagent for this purpose is boron tribromide.[3]
The overall transformation can be represented as follows:
Quinine → this compound (Cupreidine)
The core of this synthesis is the cleavage of the methyl ether on the quinoline (B57606) ring system of quinine to yield the corresponding phenol.
Reaction Mechanism
The demethylation of quinine using anhydrous aluminum trichloride proceeds through a Lewis acid-catalyzed cleavage of the aryl methyl ether. The proposed mechanism involves the coordination of the aluminum trichloride to the oxygen atom of the methoxy (B1213986) group, which polarizes the C-O bond and facilitates the nucleophilic attack to remove the methyl group.
Caption: Proposed mechanism for the O-demethylation of quinine.
Experimental Protocols
O-Demethylation of Quinine using Anhydrous Aluminum Trichloride
This protocol is adapted from the method described by Asnawi, et al.[3][5]
Materials:
-
Quinine
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), dried
-
1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve quinine (1 molar equivalent) in dried dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous aluminum trichloride (4 molar equivalents) in dried dichloromethane.
-
Add the aluminum trichloride solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.
-
Carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.
-
Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N NaOH.
-
Separate the layers and discard the organic phase.
-
Adjust the aqueous phase to a pH of 8-9 with 1 N HCl to precipitate the product.
-
Extract the product with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Yield: Approximately 68.12%.[3]
Quantitative Data
The biological activity of this compound has been quantitatively assessed, particularly in comparison to its parent compound, quinidine.
| Parameter | This compound (Cupreidine) | Quinidine | Notes |
| Synthesis Yield | |||
| O-Demethylation (AlCl₃) | 68.12% | N/A | Yield reported for the demethylation of quinine.[3] |
| O-Demethylation (BBr₃) | 60% | N/A | Yield reported for the demethylation of quinine.[3] |
| Hemodynamic Effects | Comparative effects on cardiovascular parameters.[1] | ||
| Bradycardia | Less pronounced | More marked | This compound induces a less significant decrease in heart rate.[1] |
| Blood Pressure Depression | Less pronounced | More marked | This compound causes a smaller drop in blood pressure.[1] |
| Peripheral Vasodilation | Less significant | Significantly greater | Intra-arterial administration of quinidine results in more pronounced vasodilation.[1] |
| Myocardial Contractility | Less negative inotropic effect | Greater negative inotropic effect | This compound has a weaker depressive effect on the force of heart muscle contraction.[1] |
| Acute Toxicity | Lower | Higher | The acute toxicity of cupreidine is reported to be about 50% less than that of quinidine.[1] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound from quinine.
Caption: Workflow for this compound synthesis.
Conclusion
This compound stands as a compound of significant interest due to its pharmacological profile, which mirrors some of the beneficial effects of quinidine while potentially offering a superior safety margin. The synthesis of this metabolite is achievable through established chemical methods, with the O-demethylation of quinine using aluminum trichloride being a well-documented and effective approach. The provided experimental protocol and quantitative data serve as a foundation for researchers to explore the therapeutic potential of this compound further. Future research could focus on optimizing the synthesis to improve yields, exploring alternative synthetic routes, and conducting more extensive in vivo studies to fully elucidate its pharmacological and toxicological properties. This in-depth technical guide aims to equip drug development professionals with the core knowledge required to advance the study of this promising compound.
References
- 1. Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.itb.ac.id [journals.itb.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Quinine Using Anhydrous Aluminium Trichloride | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
O-Desmethyl Quinidine: A Primary Metabolite of Quinidine Explored
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinidine (B1679956), a class Ia antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. Its therapeutic and toxic effects are not solely attributable to the parent drug, as its metabolites can also exhibit significant pharmacological activity. Among these, O-Desmethyl quinidine, a primary product of quinidine's hepatic metabolism, has garnered attention for its own antiarrhythmic properties. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation, pharmacological profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Metabolic Pathway of Quinidine to this compound
Quinidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The principal enzyme responsible for the biotransformation of quinidine is CYP3A4.[1] This metabolic process yields several metabolites, including the pharmacologically active 3-hydroxyquinidine (B22111) and quinidine N-oxide, as well as this compound. The formation of this compound occurs via O-demethylation, a common metabolic reaction for compounds containing methoxy (B1213986) groups.
References
An In-depth Technical Guide to the Mechanism of Action of O-Desmethyl Quinidine
Introduction
O-Desmethyl Quinidine (B1679956) is an active metabolite of quinidine, a well-established Class Ia antiarrhythmic agent.[1][2] Like its parent compound, O-Desmethyl Quinidine exerts its pharmacological effects primarily by modulating cardiac ion channels, thereby altering the electrophysiological properties of myocardial cells.[1] During chronic therapy with quinidine, metabolites like this compound can accumulate to plasma levels comparable to the parent drug, suggesting they may contribute significantly to both the therapeutic and pro-arrhythmic effects observed in patients.[1] This guide provides a detailed overview of its core mechanism of action, supported by experimental data and protocols.
Core Mechanism of Action: Dual Ion Channel Blockade
The primary mechanism of action for this compound is the blockade of both fast inward sodium channels and repolarizing potassium channels within cardiac myocytes. This dual action is characteristic of Class Ia antiarrhythmics and leads to distinct changes in the cardiac action potential.
-
Sodium Channel (INa) Blockade : this compound causes a frequency-dependent depression of the maximum upstroke velocity (Vmax) of phase 0 of the action potential.[1] This effect is more pronounced at faster heart rates (shorter basic cycle lengths), a hallmark of use-dependent sodium channel blockade.[1] By inhibiting the rapid influx of sodium ions, it slows the rate of depolarization, which can help to suppress ectopic pacemakers and terminate re-entrant arrhythmias.
-
Potassium Channel (IK) Blockade : The compound also significantly prolongs the action potential duration at 90% repolarization (APD90).[1] This is achieved by blocking one or more of the potassium currents responsible for phase 3 repolarization (e.g., the rapid and slow delayed rectifier potassium currents, IKr and IKs). This prolongation of the repolarization phase increases the effective refractory period of the myocardial tissue.
This combined action of slowing depolarization and prolonging the refractory period is the basis for its antiarrhythmic properties. However, the significant prolongation of repolarization can also lead to pro-arrhythmic effects, such as early afterdepolarizations (EADs), particularly at slow heart rates (long basic cycle lengths).[1]
Signaling Pathway and Electrophysiological Impact
The following diagram illustrates the effect of this compound on cardiac ion channels and the resulting changes to the action potential.
Caption: Mechanism of this compound on cardiac ion channels.
Data Presentation
The electrophysiological effects of this compound have been quantified in comparative in-vitro studies. The table below summarizes the key findings from experiments on canine Purkinje fibers.
| Parameter | Drug Concentration | Observation | Primary Ion Channel Affected | Reference |
| Vmax (Phase 0 Slope) | 10 µM | Statistically significant depression, most pronounced at short basic cycle lengths (e.g., 300 msec). | Fast Sodium Current (INa) | [1] |
| APD90 (Action Potential Duration) | 10 µM | Statistically significant prolongation, most pronounced at long basic cycle lengths (e.g., 4000 msec). | Delayed Rectifier Potassium Currents (IK) | [1] |
| Early Afterdepolarizations (EADs) | 10 µM | Induced at long basic cycle lengths. | Primarily related to prolonged repolarization and reactivation of inward currents. | [1] |
Experimental Protocols
The data summarized above were obtained using established in-vitro cardiac electrophysiology techniques. The detailed methodology is crucial for the interpretation and replication of these findings.
Preparation and Superfusion of Cardiac Tissue
-
Tissue Source : Canine hearts are utilized, from which free-running Purkinje fibers are dissected from the ventricles.
-
Mounting : The isolated Purkinje fibers are mounted in a heated tissue bath (typically 37°C).
-
Superfusion : The tissue is continuously superfused with a Tyrode's solution, which is a buffered salt solution that mimics the composition of extracellular fluid, and is bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Pacing : The fibers are stimulated at one end using bipolar electrodes at various basic cycle lengths (BCLs), typically ranging from 300 to 8000 msec, to simulate different heart rates.
Electrophysiological Recording and Analysis
-
Microelectrode Impalement : Standard glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to measure transmembrane potentials.
-
Baseline Measurement : Action potentials are recorded at each BCL under baseline (drug-free) conditions.
-
Drug Application : The tissue is then superfused with a solution containing this compound at a specified concentration (e.g., 10 µM) for a duration sufficient to reach a steady state (e.g., 1 hour).
-
Post-Drug Measurement : Action potentials are recorded again at all BCLs in the presence of the drug.
-
Data Analysis : The recorded action potentials are analyzed to determine key parameters, including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for in-vitro electrophysiology studies.
Conclusion
This compound, a major metabolite of quinidine, is a potent antiarrhythmic agent with a Class Ia mechanism of action. It exerts its effects by blocking both fast sodium and repolarizing potassium channels, leading to slowed cardiac depolarization and prolonged repolarization. While these actions are therapeutically beneficial for suppressing certain arrhythmias, the significant effect on repolarization also carries a risk of pro-arrhythmic events like EADs. The contribution of this metabolite to the overall clinical profile of quinidine therapy is significant and underscores the importance of considering the pharmacological activity of metabolites in drug development and clinical practice.
References
In-Depth Pharmacological Profile of O-Desmethyl Quinidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Quinidine (B1679956), a primary metabolite of the venerable antiarrhythmic agent quinidine, has demonstrated notable pharmacological activity, positioning it as a compound of interest in cardiovascular research. This technical guide provides a comprehensive overview of the pharmacological profile of O-Desmethyl Quinidine, with a focus on its electrophysiological effects, mechanism of action, and available pharmacokinetic data. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel antiarrhythmic therapies. While quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge to facilitate further investigation.
Introduction
This compound, also known as Cupreidine, is an active metabolite of quinidine, a Class I antiarrhythmic drug.[1] It is formed through the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of quinidine, a process that can be mediated by certain genetic variants of the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] While much of the historical and clinical focus has been on quinidine and its other major metabolite, 3-hydroxyquinidine, studies have indicated that this compound possesses significant antiarrhythmic properties.[4] This document aims to collate and present the available technical data on the pharmacological profile of this compound.
Electrophysiological Effects and Mechanism of Action
The primary antiarrhythmic action of this compound, similar to its parent compound, is attributed to its effects on cardiac ion channels, leading to modifications of the cardiac action potential.
Effects on Cardiac Action Potential
In vitro studies on canine Purkinje fibers have provided the most direct evidence of this compound's electrophysiological effects. These studies demonstrate that this compound modulates both the depolarization and repolarization phases of the cardiac action potential.
-
Depolarization (Phase 0): this compound causes a depression of the maximum upstroke velocity (Vmax) of the action potential. This effect is indicative of a blockade of the fast inward sodium current (INa), mediated by Nav1.5 channels. The depression of Vmax is frequency-dependent, becoming more pronounced at faster stimulation rates. The time constants for the onset of and recovery from this frequency-dependent Vmax depression are reported to be similar to those of quinidine.[4]
-
Repolarization (Phase 3): A significant effect of this compound is the prolongation of the action potential duration at 90% repolarization (APD90). This effect is most prominent at longer basic cycle lengths (BCLs), indicating a more substantial impact at slower heart rates. The prolongation of repolarization is a key factor in its antiarrhythmic potential, as it increases the effective refractory period of cardiac tissue.[4]
-
Proarrhythmic Potential: Notably, the significant prolongation of repolarization by this compound has been associated with the induction of early afterdepolarizations (EADs) at long BCLs. EADs are known triggers for torsades de pointes, a life-threatening ventricular arrhythmia. This suggests that, like quinidine, this compound may possess proarrhythmic potential.[4]
Interaction with Cardiac Ion Channels
While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for this compound on individual cardiac ion channels are not widely available, its observed electrophysiological effects allow for inferences about its targets. The primary mechanism of action involves the blockade of multiple ion channels.
Signaling Pathway of this compound's Action on Cardiomyocytes
Caption: Modulation of cardiac ion channels and subsequent electrophysiological effects by this compound.
Quantitative Data on Pharmacological Activity
Quantitative data on the interaction of this compound with specific cardiac ion channels remains scarce. The following table summarizes the available data.
| Target | Assay Type | Species | IC50 (µM) | Reference |
| Cardiac Enzymes | Not Specified | Not Specified | 0.4 | [5] |
| Human Liver Microsomes | Enzyme Inhibition Assay | Human | 1 | [5] |
| Rat Liver Microsomes | Enzyme Inhibition Assay | Rat | 1 | [5] |
Pharmacokinetics
Detailed pharmacokinetic parameters specifically for this compound are not well-documented in publicly available literature. The majority of pharmacokinetic studies have focused on the parent drug, quinidine, and its more abundant metabolite, 3-hydroxyquinidine. The data presented below pertains to quinidine and should be used as a reference for understanding the general context of its metabolites.
Metabolism
This compound is a product of the hepatic metabolism of quinidine. The O-demethylation reaction is catalyzed by cytochrome P450 enzymes, with studies suggesting the involvement of CYP2D6 variants.[2][3]
Metabolic Pathway of Quinidine to this compound
Caption: Hepatic metabolism of quinidine to this compound via CYP2D6.
Pharmacokinetic Parameters of Quinidine (for reference)
The following table provides a summary of the pharmacokinetic parameters of the parent drug, quinidine.
| Parameter | Value | Species | Notes | Reference |
| Bioavailability (Oral) | ~70% (range 45-100%) | Human | Subject to first-pass metabolism. | [6] |
| Half-life (t1/2) | 6-8 hours | Human (adults) | Can be prolonged in certain disease states. | [6] |
| Volume of Distribution (Vd) | 2.0-3.5 L/kg | Human (healthy) | Indicates extensive tissue distribution. | [7] |
| Protein Binding | 70-95% | Human | Primarily to albumin and alpha-1-acid glycoprotein. | [7] |
| Clearance | 2.5-5.0 mL/min/kg | Human (healthy) | Primarily hepatic. | [7] |
Experimental Protocols
In Vitro Electrophysiology on Canine Purkinje Fibers
Objective: To assess the effects of this compound on the cardiac action potential parameters of isolated canine Purkinje fibers.
Workflow for In Vitro Electrophysiology
Caption: A generalized workflow for studying the electrophysiological effects of this compound.
Materials:
-
Canine hearts
-
Tyrode's solution (composition in mM: NaCl 137, KCl 4, MgCl2 1, CaCl2 2, NaH2PO4 0.45, NaHCO3 12, glucose 5.5), gassed with 95% O2 / 5% CO2
-
This compound stock solution
-
Standard microelectrode recording setup (amplifier, digitizer, data acquisition software)
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)
-
Tissue bath with temperature control (37°C) and superfusion system
-
Stimulator
Procedure:
-
Tissue Preparation: Hearts are obtained from mongrel dogs. Free-running Purkinje fibers are carefully dissected from the ventricles in cold Tyrode's solution.
-
Mounting and Superfusion: The dissected Purkinje fiber is mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.
-
Stimulation: The preparation is stimulated at various basic cycle lengths (e.g., 300 to 8000 ms) using bipolar electrodes.
-
Baseline Recording: After a stabilization period, transmembrane action potentials are recorded using a glass microelectrode. Key parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization (APD50 and APD90) are measured.
-
Drug Application: this compound is added to the superfusate at the desired concentration (e.g., 10 µM).
-
Experimental Recording: Action potentials are recorded at steady-state drug effect (e.g., after 1 hour of superfusion). The same parameters as in the baseline recording are measured.
-
Washout: The preparation is superfused with drug-free Tyrode's solution to assess the reversibility of the drug's effects.
-
Data Analysis: The changes in action potential parameters before and after drug application are statistically analyzed.
Discussion and Future Directions
This compound exhibits a pharmacological profile consistent with a Class I antiarrhythmic agent, demonstrating effects on both cardiac depolarization and repolarization. Its significant prolongation of the action potential duration suggests potential efficacy in the management of certain arrhythmias, but also raises concerns about proarrhythmic risk, particularly at slower heart rates.
The current understanding of this compound is limited by the lack of comprehensive quantitative data. Future research should focus on:
-
Quantitative Ion Channel Pharmacology: Determining the IC50 and Ki values of this compound for key cardiac ion channels (Nav1.5, hERG, KvLQT1/minK, etc.) is crucial for a precise understanding of its mechanism of action and for building predictive models of its effects.
-
Detailed Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models and, if warranted, in humans is essential to understand its in vivo disposition and potential for drug-drug interactions.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies in relevant arrhythmia models are needed to evaluate the antiarrhythmic efficacy and proarrhythmic risk of this compound.
A more complete pharmacological profile will enable a thorough assessment of the therapeutic potential of this compound as a standalone antiarrhythmic agent or as a contributor to the overall effects of quinidine therapy.
Conclusion
This compound is a pharmacologically active metabolite of quinidine with demonstrable effects on cardiac electrophysiology. Its profile as a multi-ion channel blocker, affecting both sodium and potassium currents, underscores its potential as an antiarrhythmic agent. However, the limited availability of quantitative data, particularly regarding its interaction with specific ion channels and its pharmacokinetic properties, highlights the need for further in-depth investigation. This technical guide provides a foundation for such future research, which will be critical in elucidating the full therapeutic and toxicological profile of this compound.
References
- 1. Pharmacokinetics of quinidine related to plasma protein binding in man [pubmed.ncbi.nlm.nih.gov]
- 2. Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of O-Desmethyl Quinidine: A Technical Guide
Introduction
O-Desmethyl Quinidine (B1679956) is one of the primary metabolites of quinidine, a well-known Class Ia antiarrhythmic agent and antimalarial drug.[1] Following administration, quinidine is metabolized in the liver, primarily by cytochrome P450 enzymes, into several active metabolites, including 3-hydroxyquinidine, quinidine-N-oxide, and O-desmethylquinidine.[1][2] These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the therapeutic and adverse effects of the parent drug.[1] This technical guide provides a comprehensive overview of the known in vitro activity of O-Desmethyl Quinidine, focusing on its effects on metabolic enzymes and cardiac electrophysiology, supported by detailed experimental protocols and pathway visualizations.
Enzyme Inhibition: Cytochrome P450 2D6 (CYP2D6)
This compound has been identified as an inhibitor of CYP2D6, a crucial enzyme in the metabolism of numerous drugs. While its inhibitory potency is less than that of the parent compound, it remains a significant activity.
Quantitative Data: CYP2D6 Inhibition
The inhibitory effect of this compound on CYP2D6 has been quantified using heterologously expressed enzyme systems.
| Compound | Target Enzyme | Substrate | K_i Value (µM) | Source |
| This compound | CYP2D6 | Dextromethorphan (B48470) | 0.43 - 2.3 | [3] |
| Quinidine (parent drug) | CYP2D6 | Dextromethorphan | 0.027 | [3] |
Table 1: Inhibitory constants (K_i) for this compound against CYP2D6.
Experimental Protocol: CYP2D6 Inhibition Assay
The following protocol outlines a typical method for determining the inhibitory activity of a compound against CYP2D6.
Objective: To determine the K_i of this compound for CYP2D6-mediated dextromethorphan O-demethylation.
Materials:
-
Enzyme Source: Microsomes from yeast cells heterologously expressing human CYP2D6.[3]
-
Substrate: Dextromethorphan.[3]
-
Test Compound: this compound.
-
Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Detection System: High-Performance Liquid Chromatography (HPLC) system for quantifying the metabolite (dextrorphan).
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, the CYP2D6-expressing microsomes, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the metabolic reaction by adding a range of concentrations of the substrate, dextromethorphan, and the NADPH generating system.
-
Incubation: Incubate the reaction mixtures for a specified time (e.g., 10-15 minutes) at 37°C in a shaking water bath. The reaction time should be within the determined linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.
-
Quantification: Analyze the samples using a validated HPLC method to separate and quantify the formation of the dextrorphan (B195859) metabolite.
-
Data Analysis: Determine the reaction velocity at each substrate and inhibitor concentration. Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten) and plot the results using methods such as a Dixon plot to calculate the inhibitory constant (K_i).
Visualization: Quinidine Metabolism Pathway
The following diagram illustrates the metabolic conversion of quinidine to its major metabolites by cytochrome P450 enzymes.
In Vitro Cardiac Electrophysiology
Like its parent compound, this compound exhibits activity on cardiac ion channels, influencing the transmembrane action potential.
Summary of Effects on Cardiac Action Potentials
Studies on canine Purkinje fibers have demonstrated that this compound alters key parameters of the cardiac action potential, suggesting it contributes to the overall electrophysiological profile of quinidine therapy.[1]
| Parameter | Observation | Concentration | Cell Type | Source |
| Vmax (Phase 0 Upstroke) | Statistically significant depression at short cycle lengths (e.g., 300 msec) | 10 µM | Canine Purkinje Fibers | [1] |
| APD90 (Action Potential Duration) | Significant prolongation, greatest at long cycle lengths (e.g., 4000 msec) | 10 µM | Canine Purkinje Fibers | [1] |
| Arrhythmogenic Potential | Caused early afterdepolarizations (EADs) at long cycle lengths | 10 µM | Canine Purkinje Fibers | [1] |
Table 2: Electrophysiological effects of this compound on cardiac tissue.
Experimental Protocol: Cardiac Action Potential Measurement
The following protocol describes the use of standard microelectrode techniques to measure the effects of this compound on cardiac action potentials in Purkinje fibers.[1]
Objective: To characterize the effects of this compound on action potential parameters (Vmax, APD90) in isolated cardiac Purkinje fibers.
Materials:
-
Tissue: Canine cardiac Purkinje fibers dissected from the ventricles.
-
Apparatus: A tissue bath with temperature control (37°C), superfusion system, electrical stimulator, glass microelectrodes (~10-20 MΩ resistance), amplifier, and data acquisition system.
-
Solutions: Tyrode's solution (superfusate) with standard physiological ion concentrations, saturated with 95% O2 / 5% CO2.
-
Test Compound: this compound dissolved in an appropriate vehicle.
Procedure:
-
Tissue Preparation: Dissect free-running Purkinje fibers from a canine heart and mount them in the tissue bath.
-
Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant rate and maintain the temperature at 37°C.
-
Stimulation: Stimulate one end of the Purkinje fiber preparation using an external electrode at various basic cycle lengths (BCLs), for example, from 300 to 8000 msec.[1]
-
Intracellular Recording: Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.
-
Baseline Measurement: Record stable baseline action potentials at each BCL. Measure key parameters including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).
-
Drug Application: Switch the superfusate to one containing a 10 µM concentration of this compound.[1]
-
Effect Measurement: After a 1-hour equilibration period with the drug, repeat the recordings and measurements at all BCLs.[1]
-
Data Analysis: Compare the Vmax and APD90 values before and after drug application. Calculate the percentage change to determine the effect of the compound.
Visualization: Proposed Mechanism of Action on Ion Channels
Based on the effects observed and the known mechanism of the parent drug, the following diagram illustrates the proposed signaling pathway for this compound's action on the cardiac myocyte.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Quinidine: A Technical Guide to Solubility and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl quinidine (B1679956), also known as cupreidine, is an active metabolite of the class Ia antiarrhythmic agent quinidine.[1][2] As with any drug candidate or major metabolite, a thorough understanding of its physicochemical properties is paramount for successful formulation development and regulatory approval. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of O-Desmethyl quinidine. Due to the limited availability of public data on this specific metabolite, this paper also furnishes detailed experimental protocols for determining key parameters such as aqueous and solvent solubility, pKa, Log D, and stability under forced degradation conditions. These methodologies are presented to empower researchers to generate the critical data required for advancing drug development programs.
Core Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is the first step in assessing its potential as a drug. While experimental data for this compound is sparse, some key properties have been reported or can be predicted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3] |
| Molecular Weight | 310.39 g/mol | [4] |
| Appearance | White to off-white or Pale Yellow to Light Yellow Solid | [2][5][6] |
| Melting Point | 167-175 °C / 186-190 °C | [4][7] |
| Predicted pKa | 8.82 ± 0.40 | [4] |
| Predicted XLogP3 | 2.6 | [3] |
Note: pKa and XLogP3 values are computationally predicted and should be experimentally verified.
The predicted pKa of 8.82 suggests that this compound is a weak base.[4] Consequently, its aqueous solubility is expected to be highly pH-dependent, with significantly greater solubility in acidic conditions where the molecule becomes protonated. The predicted XLogP3 of 2.6 indicates a moderate degree of lipophilicity, which is a critical factor for membrane permeability and potential for non-specific binding.[3]
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and developability. It influences dissolution rate, absorption, and the feasibility of creating various dosage forms.
Organic Solvent Solubility
Quantitative data for the solubility of this compound in a range of organic solvents is not widely available. However, qualitative and semi-quantitative information has been reported.
Table 2: Organic Solvent Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (322.17 mM) | Requires ultrasonic assistance for dissolution.[8] |
| DMSO | Slightly Soluble | [4] |
| Ethanol (B145695) | Slightly Soluble | [4] |
| Methanol (B129727) | Slightly Soluble | [4] |
The high solubility in DMSO is useful for in vitro screening assays, but the need for sonication suggests that the dissolution kinetics may be slow.[8] The "slight" solubility in common alcohols like ethanol and methanol indicates that formulation in these solvents may be challenging without co-solvents or other formulation enhancement strategies.[4]
Aqueous Solubility
As of this writing, specific experimental data on the aqueous solubility of this compound across a range of pH values is not available in the public domain. Based on its predicted pKa of 8.82, the compound's solubility is expected to increase significantly at pH values below its pKa. Determining the precise pH-solubility profile is a critical step in pre-formulation.
Stability Characteristics
Ensuring the stability of an active pharmaceutical ingredient (API) is a core requirement for drug development, guaranteeing its safety, efficacy, and shelf-life.
Solid-State and Solution Storage
Proper storage is essential to prevent degradation. The following conditions are recommended based on supplier data.
Table 3: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Additional Precautions |
| Solid | 2-8°C or 4°C | Long-term | Sealed in a dry environment, protected from light, stored under nitrogen.[2][4][5] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protected from light, stored under nitrogen.[5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Protected from light, stored under nitrogen.[5] |
Degradation Pathways
Specific degradation pathways for this compound have not been publicly detailed. To identify these pathways and develop a stability-indicating analytical method, forced degradation (stress testing) studies are required. These studies expose the drug to harsh conditions to accelerate decomposition and identify potential degradation products.
Experimental Protocols
To address the data gaps for this compound, the following sections provide detailed, standardized protocols for determining its solubility and stability profiles.
Metabolic Pathway of Quinidine
This compound is a product of hepatic metabolism of quinidine. Understanding this relationship is important for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Quinidine to its major metabolites.
Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and biopharmaceutical classification.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CID 46781188 | C19H22N2O2 | CID 46781188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 70877-75-7 [sigmaaldrich.com]
- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for O-Desmethyl Quinidine in CYP2D6 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Quinidine (B1679956), a primary metabolite of the well-known antiarrhythmic drug and potent cytochrome P450 2D6 (CYP2D6) inhibitor, quinidine, also exhibits inhibitory activity against the CYP2D6 enzyme. Understanding the inhibitory potential of metabolites is crucial in drug development to fully characterize the drug-drug interaction (DDI) profile of a parent compound. These application notes provide a comprehensive overview of the use of O-Desmethyl Quinidine in CYP2D6 inhibition assays, including its mechanism of action, relevant kinetic data, and detailed experimental protocols.
Mechanism of Action
The inhibitory mechanism of this compound on CYP2D6 is presumed to be competitive, similar to its parent compound, quinidine. The binding of these inhibitors to the active site of the CYP2D6 enzyme prevents the metabolism of other drugs that are substrates of this enzyme. Key amino acid residues within the CYP2D6 active site, namely Phenylalanine 120 (Phe120), Glutamic acid 216 (Glu216), and Aspartic acid 301 (Asp301), are critical for the binding of quinidine and likely play a similar role in the interaction with this compound[1][2]. The interaction of the inhibitor with these residues sterically and electronically hinders the access of substrate molecules to the catalytic heme center of the enzyme.
Quantitative Data Summary
The inhibitory potency of this compound on CYP2D6 has been determined in in vitro studies. The following table summarizes the available kinetic data for this compound and its parent compound, quinidine, for comparison. It is important to note that this compound is a less potent inhibitor of CYP2D6 compared to quinidine[3].
| Compound | Parameter | Value (µM) | Enzyme Source | Substrate | Reference |
| This compound | Ki | 0.43 - 2.3 | Yeast-expressed human CYP2D6 | Dextromethorphan (B48470) | [3] |
| Quinidine | Ki | 0.027 | Yeast-expressed human CYP2D6 | Dextromethorphan | [3] |
| Quinidine | IC50 | 0.02 | Human Liver Microsomes | Not Specified | [4] |
| Quinidine | IC50 | 0.11 | Human Liver Microsomes | Not Specified | [5] |
Experimental Protocols
Two primary methods are commonly employed to assess CYP2D6 inhibition in vitro: fluorescence-based assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Protocol 1: Fluorescence-Based CYP2D6 Inhibition Assay
This high-throughput method utilizes a fluorogenic probe substrate that is converted into a fluorescent product by CYP2D6. The inhibition of the enzyme is measured by the reduction in fluorescence intensity.
Materials:
-
Recombinant human CYP2D6 (e.g., in microsomes)
-
This compound (as the inhibitor)
-
CYP2D6 fluorogenic substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Note that DMSO can inhibit CYP2D6 at final concentrations ≥ 0.2%[6].
-
Prepare a series of dilutions of this compound in potassium phosphate buffer to achieve the desired final concentrations in the assay.
-
Prepare the CYP2D6 enzyme solution by diluting the recombinant human CYP2D6 microsomes in potassium phosphate buffer.
-
Prepare the fluorogenic substrate solution in potassium phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Assay Protocol:
-
Add the CYP2D6 enzyme solution to the wells of the 96-well plate.
-
Add the different concentrations of this compound or solvent control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/468 nm for the metabolite of AMMC)[7].
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: LC-MS/MS-Based CYP2D6 Inhibition Assay
This method is considered the gold standard and uses a specific probe substrate that is metabolized by CYP2D6 to a specific metabolite. The formation of the metabolite is quantified by LC-MS/MS.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2D6
-
This compound
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions and dilutions of this compound as described in Protocol 1.
-
Prepare the HLM or recombinant enzyme solution in potassium phosphate buffer.
-
Prepare the probe substrate solution in potassium phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Assay Protocol:
-
In a microcentrifuge tube, combine the HLM or recombinant enzyme, potassium phosphate buffer, and the desired concentration of this compound or solvent control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the amount of metabolite formed in each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
To determine the Ki value, the experiment should be repeated with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using graphical methods such as a Dixon plot or by non-linear regression analysis.
-
Visualizations
Caption: Competitive inhibition of the CYP2D6 catalytic cycle by this compound.
Caption: A typical experimental workflow for characterizing a CYP2D6 inhibitor.
References
- 1. Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 12. enamine.net [enamine.net]
High-performance liquid chromatography (HPLC) method for O-Desmethyl Quinidine
An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of O-Desmethyl Quinidine (B1679956), a primary metabolite of the antiarrhythmic drug Quinidine. This application note provides a comprehensive protocol for the analysis of O-Desmethyl Quinidine in research and pharmaceutical development settings. The method detailed below is designed to be simple, precise, and reliable for routine analysis.
Chromatographic Conditions
A successful separation and quantification of this compound can be achieved using reversed-phase HPLC. The following table summarizes a recommended set of chromatographic conditions. Alternative conditions reported for the parent compound, Quinidine, are also provided for reference and method development purposes.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Method for Metabolites | Alternative Method (for Quinidine)[1] |
| Column | Silica Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[2] | Phosphate Buffer (pH 3.0): Acetonitrile (25:75 v/v)[1] |
| Flow Rate | 1.0 mL/min (Typical) | 0.8 mL/min[1] |
| Detection | Fluorescence: Excitation 340 nm, Emission 425 nm[3] | UV at 254 nm[1] |
| Injection Volume | 20 µL | 20 µL |
| Column Temp. | Ambient (or 25°C for consistency) | Ambient |
| Run Time | ~10 minutes | ~5 minutes |
Experimental Workflow
The overall workflow for the analysis of this compound involves several key stages, from initial sample and standard preparation to final data processing and analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase Preparation (Recommended Method):
-
Prepare a 1 N Ammonium Nitrate solution.
-
Prepare a 2 N Ammonium Hydroxide solution.
-
Carefully mix HPLC-grade Methanol, 1 N Ammonium Nitrate, and 2 N Ammonium Hydroxide in a ratio of 28:1:1 (v/v/v).[2]
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the primary stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions from the standard stock solution using the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., bulk drug powder) containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Sonicate for 15-30 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection to remove particulate matter.[1] For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interferences.[4][5]
-
HPLC System Setup and Analysis
-
System Startup: Turn on the HPLC system, including the pump, detector, and data acquisition software.
-
Column Equilibration: Purge the pump with the mobile phase and then equilibrate the column by running the mobile phase through the system at the set flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software that includes injections of a blank (mobile phase), the working standard solutions, and the prepared samples.
-
Analysis: Inject 20 µL of each solution into the HPLC system and record the chromatograms.
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Summary
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines.[1] Key validation parameters are summarized below. The provided data is illustrative, based on a validated method for the parent compound, Quinidine.
Table 2: Illustrative Method Validation Parameters (Based on Quinidine Analysis)
| Validation Parameter | Specification | Illustrative Result (for Quinidine) | Source |
| Specificity | No interference at the retention time of the analyte. | No peaks observed from diluent or excipients. | [6] |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.999 | [1] |
| Concentration Range | Defined range with acceptable linearity, accuracy, and precision. | 20 µg/mL - 60 µg/mL | [1] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 99.77% | [1] |
| Precision (% RSD) | Repeatability RSD ≤ 2% | 0.2% | [1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.001 µg/mL | [1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | N/A | [1] |
Logical Relationship for Method Validation
The validation process follows a logical hierarchy, where fundamental parameters establish the foundation for more complex assessments like accuracy and precision.
Caption: Logical hierarchy of HPLC method validation parameters.
References
- 1. jidps.com [jidps.com]
- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. agilent.com [agilent.com]
- 6. pharmainfo.in [pharmainfo.in]
Mass Spectrometry Application Notes for the Analysis of O-Desmethyl Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Quinidine is a primary active metabolite of Quinidine, a class I antiarrhythmic agent. The monitoring of Quinidine and its metabolites is crucial in clinical and pharmaceutical settings to ensure therapeutic efficacy and avoid toxicity. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and selective method for the quantification of this compound in biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.1 | 175.1 | 25 |
| This compound | 311.1 | 136.1 | 35 |
| This compound | 311.1 | 159.1 | 30 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see LC method below).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
MRM Transitions: Refer to the Quantitative Data Summary table.
Visualizations
Experimental Workflow
Figure 1. Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Quinidine Metabolism Pathway
Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved in its O-demethylation to this compound.
Figure 2. Metabolic pathway of Quinidine to this compound.
Fragmentation of this compound
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 311.1) in the collision cell of the mass spectrometer leads to the formation of characteristic product ions. The proposed fragmentation pathway involves the cleavage of the bond between the quinoline (B57606) and quinuclidine (B89598) moieties.
Figure 3. Proposed fragmentation of this compound.
Application Notes and Protocols for the Bioanalysis of O-Desmethyl Quinidine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing O-Desmethyl Quinidine (B1679956) as a reference standard in the bioanalysis of quinidine and its metabolites. The following sections detail the background, physicochemical properties, and a validated bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
O-Desmethyl Quinidine is a primary metabolite of quinidine, a class IA antiarrhythmic agent. In bioanalytical settings, particularly in pharmacokinetic and drug metabolism studies, the accurate quantification of both the parent drug and its metabolites is crucial. This compound serves as an essential reference standard for the development and validation of analytical methods to ensure specificity, accuracy, and precision. Its use allows for the reliable determination of quinidine metabolism and disposition in various biological matrices.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 70877-75-7 |
| Molecular Formula | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 310.40 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at 4°C, protected from light, and under a nitrogen atmosphere. For solutions, store at -20°C for up to one month or -80°C for up to six months.[1][2] |
Metabolic Pathway of Quinidine
Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 3-hydroxyquinidine, catalyzed by CYP3A4. A minor pathway includes O-demethylation to this compound. Understanding this pathway is critical for interpreting bioanalytical results.
References
Application Notes and Protocols: Enzyme Kinetics Assay with O-Desmethyl Quinidine as a CYP2D6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. Its activity can significantly influence drug efficacy and toxicity. O-Desmethyl Quinidine (B1679956), a metabolite of the potent CYP2D6 inhibitor quinidine, also exhibits inhibitory effects on this enzyme. Understanding the kinetics of this inhibition is crucial for predicting drug-drug interactions and ensuring therapeutic safety. These application notes provide detailed protocols for assessing the inhibitory potential of O-Desmethyl Quinidine on CYP2D6 activity using two common assay formats: a fluorometric assay and a chromatography-based assay.
Data Presentation
| Compound | Parameter | Value (µM) | Substrate Used | Reference |
| This compound | Ki | 0.43 - 2.3 | Dextromethorphan | [1] |
| Quinidine | Ki | 0.027 | Dextromethorphan | [1] |
| Quinidine | IC50 | 0.02 | Not Specified | [2] |
| Quinidine | IC50 | ~0.008 | Fluorogenic Substrate | [3] |
Signaling Pathway: Quinidine Metabolism and CYP2D6 Inhibition
Quinidine is primarily metabolized by CYP3A4 to its O-desmethylated form. Both quinidine and this compound can then act as inhibitors of CYP2D6, affecting the metabolism of other drugs that are substrates for this enzyme.
References
- 1. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay Using O-Desmethyl Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug Quinidine, is a known inhibitor of the cytochrome P450 enzyme CYP2D6.[1] This enzyme plays a crucial role in the metabolism of approximately 25% of clinically used drugs.[2] Therefore, evaluating the inhibitory potential of compounds like this compound on CYP2D6 is a critical step in drug discovery and development to assess potential drug-drug interactions. These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on CYP2D6 using a fluorometric method.
Principle of the Assay
This cell-based assay utilizes a cell line engineered to express human CYP2D6. The assay principle is based on the competitive inhibition of CYP2D6 by this compound. A non-fluorescent substrate is introduced to the cells, which is metabolized by CYP2D6 into a highly fluorescent product. In the presence of an inhibitor like this compound, the enzymatic activity of CYP2D6 is reduced, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of inhibitory potency, typically expressed as an IC50 value.
Data Presentation
Quantitative Inhibition Data
The inhibitory potential of this compound and its parent compound, Quinidine, against CYP2D6 has been characterized by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Parameter | Value (µM) | Notes |
| This compound | Ki | 0.43 - 2.3 | Weaker inhibition compared to Quinidine.[1] |
| Quinidine | Ki | 0.013 - 0.027 | Potent inhibitor of CYP2D6.[1] |
| Quinidine | IC50 | ~0.02 | Determined in a microsomal assay.[3] |
Note: IC50 values are dependent on assay conditions, including substrate concentration. The Ki value is a more absolute measure of inhibitory potency.
Signaling Pathway: CYP2D6 Inhibition
The following diagram illustrates the mechanism of competitive inhibition of CYP2D6 by this compound.
Caption: Competitive inhibition of CYP2D6 by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human CYP2D6 (or other suitable cell line).
-
This compound: Purity >95%.
-
CYP2D6 Substrate: A suitable fluorogenic substrate for CYP2D6 (e.g., a derivative of 7-ethoxy-4-trifluoromethylcoumarin).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Positive Control: Quinidine.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, final concentration ≤ 0.1%).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. Store at -20°C.
-
Quinidine Stock Solution (1 mM): Dissolve the required amount of Quinidine in DMSO. Store at -20°C.
-
CYP2D6 Substrate Stock Solution: Prepare according to the manufacturer's instructions, typically in acetonitrile (B52724) or DMSO. Store protected from light at -20°C.
Experimental Workflow Diagram
Caption: Workflow for the cell-based CYP2D6 inhibition assay.
Detailed Cell-Based Assay Protocol
-
Cell Seeding:
-
Culture HEK293-CYP2D6 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in assay buffer. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Also prepare dilutions for the positive control (Quinidine, e.g., 0.001 µM to 10 µM) and a vehicle control.
-
After the 24-hour incubation, remove the culture medium from the wells.
-
Add 50 µL of the compound dilutions (or controls) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare the working solution of the CYP2D6 fluorogenic substrate in assay buffer at a concentration that is 2X the final desired concentration (typically at or below the Km value for the enzyme).
-
Add 50 µL of the 2X substrate solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/468 nm for some substrates).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
-
Safety Precautions
-
This compound and Quinidine are biologically active compounds. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Follow standard laboratory procedures for cell culture and handling of chemical reagents.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
References
Preparation of O-Desmethyl Quinidine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of O-Desmethyl Quinidine (B1679956) (also known as Cupreidine) for in vivo animal studies, particularly in rodent models. The information compiled is based on existing literature for O-Desmethyl Quinidine and its parent compound, quinidine, to guide researchers in formulating this compound for preclinical evaluation.
Physicochemical Properties and Solubility
This compound is a primary metabolite of quinidine. A summary of its key physicochemical properties is presented in Table 1. Its high solubility in dimethyl sulfoxide (B87167) (DMSO) is a critical factor for the preparation of stock solutions for in vivo studies.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 310.39 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: 100 mg/mL (322.17 mM) | [1][2] |
Experimental Protocols
Preparation of this compound for Oral Administration (Rodents)
The following protocol describes the preparation of this compound for oral gavage in rodents. This method is adapted from common formulation strategies for poorly water-soluble compounds and related substances like quinidine.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution. A commonly used vehicle for oral administration in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For compounds that may precipitate in the above vehicle, a formulation of 10% DMSO and 90% Corn Oil can be considered for low doses and short-term studies.
-
-
Final Formulation:
-
Based on the desired final concentration for dosing, calculate the volume of the this compound stock solution needed.
-
Add the calculated volume of the stock solution to the prepared vehicle.
-
Vortex the mixture thoroughly to ensure a homogenous suspension or solution. For suspensions, ensure consistent agitation before each administration.
-
The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal species and size (typically 5-10 mL/kg for rodents).
-
Animal Dosing Protocol (Oral Gavage in Rats)
This protocol outlines the procedure for administering the prepared this compound formulation to rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches for rats)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh each animal accurately to determine the precise volume of the formulation to be administered.
-
Gently restrain the animal to minimize stress and ensure safe administration.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental protocol should be approved by the Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary
Table 2: Pharmacokinetic Parameters of Quinidine in Rats (Oral Administration)
| Parameter | Value | Condition | Reference |
| Dose | 10 mg/kg | Oral gavage | |
| Vehicle | 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) | ||
| Cmax | Not Reported | ||
| Tmax | Not Reported | ||
| AUC | Not Reported |
Note: Specific pharmacokinetic values for quinidine in rats were not found in the provided search results. Researchers should perform pilot pharmacokinetic studies for this compound to determine these crucial parameters.
Signaling Pathway and Mechanism of Action
This compound, as a metabolite of quinidine, is expected to share a similar mechanism of action, primarily involving the modulation of cardiac ion channels. Quinidine is a Class I antiarrhythmic agent that blocks fast inward sodium channels (INa), as well as several potassium channels (IKr, IKs, IK1, Ito) and L-type calcium channels (ICa). This multi-channel blockade leads to a prolongation of the action potential duration and a decrease in cardiac excitability.
Below is a diagram illustrating the proposed mechanism of action of this compound on cardiac myocyte ion channels, based on the known effects of quinidine.
Caption: Proposed mechanism of this compound on cardiac ion channels.
The following diagram illustrates a general experimental workflow for the preparation and in vivo evaluation of this compound.
Caption: General workflow for in vivo studies of this compound.
References
Application Note: Quantification of O-Desmethyl Quinidine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of O-Desmethyl Quinidine (B1679956), a primary metabolite of Quinidine, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
O-Desmethyl Quinidine is an active metabolite of Quinidine, a class Ia antiarrhythmic agent.[1] Monitoring its concentration in plasma is crucial for understanding the parent drug's metabolism, assessing patient exposure, and evaluating potential drug-drug interactions.[2][3] This note provides a detailed protocol for a reliable LC-MS/MS method developed for the quantification of this compound in human plasma, offering high sensitivity and specificity.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), this compound-d3, in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
Plasma Sample Preparation
The protein precipitation method is a common and effective technique for preparing plasma samples.[5][6]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 311.2 | 175.1 | 25 | 100 |
| this compound-d3 (IS) | 314.2 | 175.1 | 25 | 100 |
Note: The precursor ion m/z 311 corresponds to the [M+H]+ of this compound, and the product ion at m/z 175 is a characteristic fragment.[7] Collision energy should be optimized for the specific instrument used.
Data Analysis and Results
The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[8][9] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 9.2% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Logical Workflow for Method Development
The development of a quantitative bioanalytical method follows a logical progression from initial parameter optimization to full validation.
Caption: Bioanalytical method development workflow.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the specificity of tandem mass spectrometry make this method highly suitable for high-throughput analysis in a clinical or research setting.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling to Assess the Impact of CYP2D6-Mediated Drug-Drug Interactions on Tramadol and O-Desmethyltramadol Exposures via Allosteric and Competitive Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Mass Spectrometry (LC/MS) [perkinelmer.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O-Desmethyl Quinidine HPLC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of O-Desmethyl Quinidine (B1679956).
Troubleshooting Guides
Peak tailing is a common issue in HPLC, particularly for basic compounds like O-Desmethyl Quinidine, which contains amine functional groups. This asymmetry can compromise resolution, accuracy, and precision. The following guides provide a systematic approach to diagnosing and resolving peak tailing.
Initial System & Method Checks
Question: My this compound peak is tailing. Where do I start troubleshooting?
Answer:
Begin with a systematic evaluation of your HPLC system and analytical method. Often, peak tailing can be resolved by addressing fundamental issues.
-
System Suitability Check:
-
Action: Inject a well-characterized standard compound that is known to give a symmetrical peak on your system.
-
Purpose: This will help you determine if the issue is with the HPLC system itself (e.g., dead volume, column failure) or specific to your analyte and method.
-
-
Column Overload Assessment:
-
Action: Prepare and inject a sample with a 10-fold lower concentration of this compound.
-
Purpose: If the peak shape improves significantly, you are likely overloading the column. Reduce your sample concentration or injection volume.[1]
-
-
Review Mobile Phase Preparation:
-
Action: Ensure your mobile phase is fresh, well-mixed, and has been properly degassed.
-
Purpose: Inconsistent mobile phase composition or dissolved gases can affect peak shape. For buffered mobile phases, confirm the pH is accurate and stable.[2]
-
Method Optimization for Improved Peak Shape
Question: I've ruled out system-level problems and column overload, but my peak is still tailing. What method parameters can I adjust?
Answer:
Optimizing the chromatographic method is crucial for obtaining symmetrical peaks for basic compounds like this compound. The primary cause of tailing is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.[1]
1. Mobile Phase pH Adjustment:
The pH of the mobile phase is a critical factor. This compound has a predicted pKa of approximately 8.82.
-
Low pH (pH 2.5-3.5): At a low pH, the acidic silanol groups on the stationary phase are protonated and thus, less likely to interact with the protonated basic analyte. This is a common and effective strategy to reduce peak tailing.[3][4][5]
-
High pH (pH > 8): At a high pH, the basic analyte is in its neutral form, which can also reduce interactions with the stationary phase. However, ensure your column is stable at high pH.
2. Buffer Concentration and Type:
Buffers play a vital role in maintaining a stable pH and can help mask residual silanol interactions.
-
Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape by more effectively competing with the analyte for active sites on the stationary phase.[2][4][6]
-
Buffer Type: Phosphate (B84403) and formate (B1220265) buffers are commonly used. Ammonium formate can be a good choice for LC-MS applications.[7]
3. Mobile Phase Additives:
Small amounts of additives can significantly improve peak shape.
-
Triethylamine (TEA): A common "sacrificial base" that preferentially interacts with the acidic silanol groups, masking them from the analyte. A concentration of 0.1-0.5% (v/v) is typically used.
-
Trifluoroacetic Acid (TFA): At a low concentration (e.g., 0.1%), TFA can act as an ion-pairing agent and also lower the mobile phase pH, both of which can reduce peak tailing.
4. Column Chemistry:
The choice of HPLC column is paramount for analyzing basic compounds.
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.
-
High-Purity Silica (B1680970): Modern columns are made with high-purity silica, which has fewer acidic silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or hybrid silica technology, which are designed to provide better peak shape for basic analytes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. It is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal, symmetrical peak has an As or Tf of 1.0. Values greater than 1.2 are generally considered to be tailing.[5][8]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a basic compound containing amine groups. In a reversed-phase HPLC system using a silica-based column, these basic groups can interact with acidic residual silanol groups on the stationary phase. This secondary interaction causes some molecules to be retained longer, resulting in a "tail" on the peak.[1]
Q3: Can the sample solvent affect peak shape?
A3: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase or a weaker solvent.
Q4: How does temperature affect peak tailing?
A4: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. However, the effect can be compound-dependent. It is a parameter that can be explored during method development.
Q5: What should I do if I see peak splitting?
A5: Peak splitting can be caused by a partially blocked frit, a void in the column packing, or co-elution with an interfering compound. First, try flushing the column. If that doesn't work, you may need to replace the column. Also, ensure your sample preparation is adequate to remove any potential interferences.
Data Presentation
The following table provides a representative example of how different HPLC conditions can affect the peak asymmetry of a basic compound like this compound.
| Condition ID | Column Type | Mobile Phase pH | Buffer Concentration | Mobile Phase Additive | Peak Asymmetry Factor (As) |
| 1 | Standard C18 | 7.0 | 10 mM Phosphate | None | 2.5 |
| 2 | Standard C18 | 3.0 | 10 mM Phosphate | None | 1.8 |
| 3 | Standard C18 | 3.0 | 50 mM Phosphate | None | 1.4 |
| 4 | Standard C18 | 3.0 | 50 mM Phosphate | 0.1% TEA | 1.2 |
| 5 | End-Capped C18 | 3.0 | 25 mM Phosphate | None | 1.1 |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: End-Capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
Protocol 2: Troubleshooting Experiment to Reduce Peak Tailing
This protocol outlines a series of experiments to systematically address peak tailing.
-
Objective: To reduce the peak asymmetry factor for this compound to less than 1.2.
-
Initial Conditions: Use the Baseline HPLC Method described in Protocol 1.
-
Step 1: Lower Mobile Phase pH
-
Modify Mobile Phase A to contain 25 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Modify Mobile Phase B to be Acetonitrile.
-
Run the analysis and record the peak asymmetry.
-
-
Step 2: Increase Buffer Concentration
-
If tailing persists, increase the concentration of the potassium phosphate buffer in Mobile Phase A to 50 mM, maintaining a pH of 3.0.
-
Run the analysis and record the peak asymmetry.
-
-
Step 3: Introduce a Mobile Phase Additive
-
To the optimized buffered mobile phase from Step 1 or 2, add 0.1% (v/v) Triethylamine (TEA) to the aqueous component (Mobile Phase A).
-
Run the analysis and record the peak asymmetry.
-
-
Step 4: Evaluate a Different Column
-
If tailing is still an issue, switch to a column specifically designed for the analysis of basic compounds, such as one with a hybrid silica stationary phase or an alternative end-capping technology.
-
Re-run the analysis using the most promising mobile phase from the previous steps.
-
Visualizations
The following diagrams illustrate the key concepts in troubleshooting HPLC peak tailing for this compound.
Caption: A high-level workflow for troubleshooting HPLC peak tailing.
Caption: The chemical interaction leading to peak tailing of basic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
Optimizing mass spectrometry signal for O-Desmethyl Quinidine
Welcome to the technical support center for the mass spectrometry analysis of O-Desmethyl Quinidine (B1679956). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for O-Desmethyl Quinidine in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound typically forms a protonated molecule, [M+H]⁺. The exact mass-to-charge ratio (m/z) of the precursor ion will depend on the isotopic composition, but it is crucial to confirm this by infusing a standard solution. Common product ions are generated through the fragmentation of this precursor. A hypothetical fragmentation might involve the loss of a methoxy (B1213986) group or other characteristic fragments of the quinidine core structure. It is essential to perform product ion scans to determine the most abundant and stable fragments for your specific instrument and conditions.
Q2: How can I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity.[1] To optimize the CE, you should perform an infusion experiment with a standard solution of this compound. While monitoring the precursor ion, ramp the collision energy across a range (e.g., 5-50 eV) and monitor the intensity of your desired product ion(s). The CE that produces the highest and most stable signal for the product ion should be selected for your quantitative method.[1]
Q3: What are common issues that can lead to poor signal intensity for this compound?
A3: Several factors can contribute to poor signal intensity:
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Suboptimal Ionization: Ensure your mobile phase is conducive to ESI+. The addition of a small amount of acid, like 0.1% formic acid, can significantly improve protonation and signal intensity.[1]
-
Matrix Effects: Co-eluting endogenous compounds from your sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.[2][3] Improving sample preparation through methods like solid-phase extraction (SPE) or optimizing chromatographic separation can help mitigate these effects.[4]
-
Incorrect MS/MS Parameters: Non-optimized parameters such as collision energy, cone voltage, or source gas flows can lead to poor ion transmission or fragmentation.[1] A systematic optimization of these parameters is crucial for method development.[1]
-
In-source Fragmentation: This phenomenon can occur in the ESI source and may reduce the abundance of the intended precursor ion.[5] Optimization of source conditions can help to control this.[5]
Q4: I am observing an unstable or inconsistent signal. What should I check?
A4: An unstable signal can often be traced back to the ESI source.[1] Check for a stable spray by visually inspecting the ESI probe and capillary, ensuring they are clean.[1][6] Inconsistent mobile phase flow from the LC system can also lead to fluctuations.[1] If the issue persists, it may indicate a hardware problem that requires troubleshooting of the LC or MS system.[7]
Q5: What are common adducts I might observe with this compound?
A5: In ESI-MS, it's common to observe adduct ions, which are formed when the analyte molecule associates with other ions present in the mobile phase or from contaminants.[8][9] For this compound in positive mode, besides the protonated molecule [M+H]⁺, you might see sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[9] These are typically observed at 22 and 38 m/z units higher than the protonated molecule, respectively.[9] The presence of these can sometimes suppress the formation of the desired [M+H]⁺ ion. Using high-purity solvents and plasticware instead of glassware can help minimize sodium and potassium contamination.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the analysis of this compound.
Issue 1: No or Very Low Signal for Precursor Ion
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Acidify the mobile phase with 0.1-0.2% formic or acetic acid to promote protonation.[1] Optimize source parameters such as capillary voltage, gas flows, and temperatures.[10] |
| Incorrect Mass Monitored | Verify the calculated m/z of the [M+H]⁺ ion for this compound. Infuse a standard solution to confirm the precursor mass on your instrument. |
| Sample Preparation Issue | Ensure the analyte has been properly extracted and is stable in the final solvent. Consider if the analyte is precipitating out of solution. |
| Instrument Malfunction | Check for stable spray and ensure the instrument is properly calibrated.[11] Review instrument logs for any error messages. |
Issue 2: Low Intensity of Product Ion(s)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Collision Energy (CE) | Perform a CE optimization experiment by infusing a standard and ramping the CE to find the value that maximizes the product ion signal.[1] |
| Incorrect Collision Gas Pressure | Ensure the collision gas (e.g., Argon) pressure is within the manufacturer's recommended range for your instrument.[1] |
| Precursor Ion Isolation | Check the isolation window for the precursor ion. A window that is too wide may allow interfering ions into the collision cell, while one that is too narrow may reduce precursor ion intensity. |
Issue 3: Inconsistent or Unstable Signal
| Potential Cause | Troubleshooting Steps |
| Fluctuations in ESI Source | Check for a stable spray.[1] Clean and inspect the ESI probe and capillary.[1] Ensure consistent mobile phase flow.[1] |
| Matrix Effects | If the instability occurs with biological samples but not standards, matrix effects are a likely cause.[2] Improve chromatographic separation to move the analyte away from interfering matrix components.[2] Enhance sample cleanup using techniques like SPE.[4] |
| System Contamination | Flush the LC system and mass spectrometer to remove potential contaminants.[1] Run blank injections to check for carryover.[6] |
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization
This protocol describes how to determine the optimal collision energy for the fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set up the MS Method: Create a method in your instrument software to monitor the transition from the this compound precursor ion to a selected product ion.
-
Ramp the Collision Energy: Program the software to acquire data while ramping the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2 eV increments).
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Analyze the Results: Plot the intensity of the product ion as a function of the collision energy.
-
Determine the Optimal CE: The collision energy that produces the maximum, stable intensity for the product ion is the optimal value for your quantitative method.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for cleaning up plasma samples to reduce matrix effects. The specific sorbent and solvents should be optimized for this compound.
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Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Load the Sample: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
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Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
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Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of your mobile phase.
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Analyze: The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: General troubleshooting workflow for MS signal optimization.
Caption: Workflow for solid-phase extraction (SPE) of plasma samples.
Caption: Conceptual diagram of ion suppression due to matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 8. acdlabs.com [acdlabs.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmi-inc.com [gmi-inc.com]
Overcoming O-Desmethyl Quinidine solubility issues in assay buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with O-Desmethyl Quinidine in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a primary metabolite of quinidine, a well-known class Ia antiarrhythmic agent.[1][2] Like many small molecule drug candidates, this compound is a lipophilic compound with limited solubility in aqueous solutions. This poses a significant challenge for in vitro and cell-based assays, which are typically conducted in aqueous buffers. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the known solubility properties of this compound?
Direct quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, its general solubility characteristics have been described. It is a solid, appearing as a pale yellow to light yellow powder.[3][4]
Data Summary: Solubility of this compound in Organic Solvents
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen and how can I prevent it?
This is a common issue known as "precipitation upon dilution." this compound is more soluble in organic solvents like DMSO than in aqueous buffers. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the percentage of DMSO in the final solution drops significantly. This causes the compound to crash out of solution as its solubility limit in the mixed aqueous/organic solvent is exceeded.
To prevent this, consider the following:
-
Lower the final concentration: Ensure your final assay concentration is below the solubility limit of this compound in the final buffer composition.
-
Optimize the solvent system: While DMSO is a common choice, other organic solvents or co-solvent systems might be more suitable for your specific assay.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions, gradually increasing the proportion of aqueous buffer. This can help to keep the compound in solution.
Troubleshooting Guide
Issue: I am unable to achieve my desired final concentration of this compound in my assay buffer without precipitation.
This guide provides a systematic approach to troubleshoot and overcome this common solubility issue.
Troubleshooting Workflow
References
- 1. scbt.com [scbt.com]
- 2. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 70877-75-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: O-Desmethyl Quinidine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of O-Desmethyl Quinidine (B1679956) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of O-Desmethyl Quinidine in solution?
A1: Based on the chemical properties of related quinoline (B57606) alkaloids, the primary factors that can induce degradation of this compound in solution are exposure to light (photodegradation), suboptimal pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature is also a critical factor that can accelerate these degradation processes.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on vendor specifications and general best practices for quinidine derivatives.
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] | |
| Light | Protect from light | At all times |
| Atmosphere | Store under an inert gas (e.g., nitrogen) | For long-term storage |
| Solvent | DMSO is a commonly used solvent | Ensure use of high-purity, anhydrous grade |
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection may reveal a brownish tint in solutions of quinidine salts upon exposure to light, which is an indicator of degradation[2]. However, significant degradation can occur without any visible changes. The most reliable method to assess the integrity of your solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound and detect the presence of any degradation products.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from its parent compound, quinidine. Potential degradation pathways include:
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Oxidation: The quinoline and quinuclidine (B89598) rings are susceptible to oxidation. Oxidation of quinidine can lead to the formation of quinidine-N-oxide and hydroxylated metabolites like 3-hydroxyquinidine[2][3].
-
Hydrolysis: Although generally stable, extreme pH conditions (strong acids or bases) can promote hydrolysis. Studies on quinine (B1679958) sulfate, a related compound, indicate higher sensitivity to acidic and alkaline conditions compared to oxidative, photo, or thermal stress[4].
-
Photodegradation: Exposure to ultraviolet (UV) or even blue light can induce degradation of quinoline alkaloids.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems related to the stability of this compound solutions.
Problem 1: Inconsistent or unexpected experimental results.
This could be a sign of degradation of your this compound stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Visible changes in the this compound solution (e.g., color change).
A color change, such as the appearance of a brownish tint, is a strong indicator of degradation[2].
Immediate Actions:
-
Discard the solution. Do not use it for further experiments.
-
Review your storage protocol. Ensure that solutions are protected from light and stored at the recommended temperature.
-
Prepare a fresh solution following best practices (see FAQs).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound in solution.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or fluorescence detector
-
pH meter
-
Photostability chamber
Methodology Workflow:
References
Mitigating signal suppression of O-Desmethyl Quinidine in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate signal suppression of O-Desmethyl Quinidine in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction of the ionization efficiency of a target analyte, such as this compound, in the mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). The consequence of signal suppression is a decreased analyte signal, which can lead to inaccurate and imprecise quantification, and a higher limit of quantification (LOQ). In the analysis of biological samples, endogenous components like phospholipids, salts, and proteins are common culprits of ion suppression.
Q2: How can I determine if signal suppression is affecting my this compound results?
A2: A common method to assess signal suppression is the post-column infusion experiment. In this technique, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample (a sample of the same type as your study samples but without the analyte) is then injected. A dip or decrease in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What is the most effective way to compensate for signal suppression?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects, including signal suppression. A SIL-IS for this compound, such as a deuterated version (e.g., this compound-d3), will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.[1][2][3]
Troubleshooting Guides
Issue 1: Low or inconsistent signal for this compound.
This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Evaluate Your Sample Preparation Method
Inadequate sample cleanup is a primary cause of matrix effects.[4] Different sample preparation techniques offer varying degrees of matrix removal.
Table 1: Comparison of Common Sample Preparation Techniques for Plasma Samples
| Technique | Principle | Advantages | Disadvantages | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Non-selective, leading to significant residual matrix components, especially phospholipids, which can cause substantial ion suppression.[4] | A quick first-pass approach, but if suppression is observed, a more selective method is recommended. Acetonitrile is often more effective than methanol (B129727) at removing proteins. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and may have lower analyte recovery for polar metabolites. | A good option to reduce phospholipids. The choice of organic solvent is critical and requires optimization. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a different solvent. | Provides significantly cleaner extracts than PPT and LLE, leading to reduced matrix effects.[5] Amenable to automation. | More complex and expensive than PPT and LLE. Method development can be more involved. | Highly recommended for minimizing ion suppression. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective for basic compounds like this compound. |
| HybridSPE®-Phospholipid | A hybrid technique that combines protein precipitation with phospholipid removal in a single device. | Specifically targets the removal of phospholipids, a major source of ion suppression in plasma samples.[5] | More expensive than standard PPT. | An excellent choice for plasma samples to specifically address phospholipid-based ion suppression. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pretreat 0.5 mL of plasma by adding an equal volume of the equilibration buffer. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences that are not strongly retained by ion exchange.
-
Elution: Elute the this compound and its internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from the regions of ion suppression.
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column, which may provide a different elution profile for the matrix components relative to your analyte.
-
Adjust Mobile Phase pH: this compound is a basic compound. Altering the pH of the mobile phase can change its retention time and potentially move it away from co-eluting interferences.
Step 3: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
As mentioned in the FAQs, a SIL-IS is the most robust way to correct for signal suppression.
-
Selection: Ideally, use a deuterated this compound standard (e.g., this compound-d3). If a commercial standard is not available, consider custom synthesis.
-
Implementation: Add a known and consistent amount of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.
-
Quantification: Calculate the peak area ratio of this compound to its SIL-IS. This ratio should be used to construct the calibration curve and quantify the analyte in your samples.
Issue 2: Inconsistent and irreproducible results for this compound.
This can be caused by variable matrix effects between different sample lots or even within the same analytical run.
Solution:
The primary solution for inconsistent results due to matrix effects is the consistent use of a suitable internal standard, preferably a SIL-IS.[1][2][3] The SIL-IS will co-elute with the analyte and experience the same variations in ion suppression, thus correcting for this variability and improving the reproducibility of the results.
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Comparative analysis of sample preparation methods to handle the complexity of the blood fluid metabolome: when less is more - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of O-Desmethyl Quinidine in chromatography
Welcome to the Technical Support Center for the chromatographic analysis of O-Desmethyl Quinidine (B1679956). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is O-Desmethyl Quinidine and why is its resolution in chromatography important?
A1: this compound is a major active metabolite of Quinidine, a class Ia antiarrhythmic agent. Accurate chromatographic separation and quantification of this compound from the parent drug and other metabolites or impurities are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the purity of pharmaceutical formulations. Poor resolution can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the common challenges encountered when separating this compound in chromatography?
A2: Common challenges include:
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Poor peak shape (tailing): this compound is a basic compound, which can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to peak tailing.
-
Co-elution with Quinidine or other impurities: Due to their structural similarities, achieving baseline separation between this compound, Quinidine, and other related compounds can be difficult.
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Insufficient resolution (Rs < 1.5): This indicates an incomplete separation between adjacent peaks, compromising the accuracy of quantification.
Q3: What type of column is typically recommended for the separation of this compound?
A3: A C18 reversed-phase column is a common and effective choice for the separation of this compound from Quinidine and other metabolites. For challenging separations, high-purity silica (B1680970) columns with end-capping are recommended to minimize silanol interactions and improve peak shape. In some cases, a normal-phase silica column can also be utilized with a non-aqueous mobile phase.[1]
Q4: How does mobile phase pH affect the resolution of this compound?
A4: Mobile phase pH is a critical parameter for controlling the retention and selectivity of basic compounds like this compound. Operating at a low pH (typically between 2.5 and 4.0) ensures that the analyte is in its protonated, more polar form.[2][3] This leads to more consistent retention times and improved peak shapes by minimizing interactions with the stationary phase.[2]
Q5: What is the role of mobile phase additives in improving peak shape?
A5: Additives like triethylamine (B128534) (TEA) or other amine modifiers can significantly improve the peak shape of basic compounds.[2] These additives act as silanol-masking agents, competing with the analyte for interaction with active sites on the stationary phase, thereby reducing peak tailing.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the chromatographic analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) between this compound and Quinidine | Mobile phase composition is not optimal. | - Adjust Organic Modifier Content: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and potentially improve separation. - Change Organic Modifier: If using methanol (B129727), try switching to acetonitrile, or vice versa. The different selectivity may improve resolution. |
| Mobile phase pH is not optimal. | - Optimize pH: Adjust the mobile phase pH to be within the range of 2.5-4.0. A lower pH can enhance the separation of basic compounds.[2][3] | |
| Inappropriate stationary phase. | - Evaluate Column Chemistry: If using a standard C18 column, consider a C18 column with high-purity, end-capped silica or a phenyl-hexyl column for alternative selectivity. | |
| Peak Tailing for this compound | Secondary interactions with residual silanols on the stationary phase. | - Add a Mobile Phase Modifier: Incorporate a small amount of an amine modifier, such as 0.1-0.5% triethylamine (TEA), into the mobile phase to block active silanol sites.[2] - Lower Mobile Phase pH: Adjust the pH to ~3.0 to ensure the analyte is fully protonated and to reduce silanol interactions.[2] |
| Column overload. | - Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, the initial concentration was too high. | |
| Co-elution with Unknown Impurities | Insufficient separation power of the current method. | - Perform a Gradient Elution: If using an isocratic method, switch to a shallow gradient to better resolve all components in the sample. - Employ an Alternative Stationary Phase: Consider a column with a different selectivity, such as a cyano (CN) or pentafluorophenyl (PFP) phase. |
Impact of Mobile Phase pH on Chromatographic Parameters (Illustrative Data)
The following table summarizes the expected impact of mobile phase pH on the resolution and peak shape of this compound and Quinidine based on established chromatographic principles.
| Mobile Phase pH | Expected Resolution (Rs) between this compound & Quinidine | Expected Tailing Factor (Tf) for this compound | Rationale |
| 7.0 (Neutral) | Low (< 1.0) | High (> 2.0) | At neutral pH, silanol groups on the stationary phase are ionized and can strongly interact with the basic analytes, leading to significant peak tailing and poor resolution. |
| 4.5 | Moderate (~1.2) | Moderate (~1.8) | As the pH decreases, silanol interactions are suppressed, leading to improved peak shape and some improvement in resolution. |
| 3.0 (Acidic) | Good (> 1.5) | Good (< 1.5) | In acidic conditions, the analytes are fully protonated, and silanol interactions are minimized, resulting in symmetrical peaks and optimal resolution.[2][3] |
Detailed Experimental Protocol
This section provides a detailed methodology for a reversed-phase HPLC method suitable for the separation of this compound from Quinidine.
Objective: To achieve baseline separation (Rs ≥ 1.5) between this compound and Quinidine with good peak symmetry (Tailing Factor ≤ 1.5).
Materials and Reagents:
-
This compound reference standard
-
Quinidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (ACS grade or higher)
-
Orthophosphoric acid (85%)
-
Triethylamine (TEA) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate with 0.2% TEA, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B to 60% A / 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 3.4 g of KH2PO4 in 1 L of deionized water.
-
Add 2.0 mL of TEA to the buffer solution.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Mobile Phase B is 100% Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and Quinidine in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing 10 µg/mL of both this compound and Quinidine by diluting the stock solutions in the initial mobile phase composition (80% A / 20% B).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to achieve a final concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms and process the data.
-
System Suitability Criteria:
-
Resolution (Rs): The resolution between the this compound and Quinidine peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for both peaks should be ≤ 1.5.
-
Theoretical Plates (N): The number of theoretical plates for both peaks should be ≥ 2000.
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: HPLC experimental workflow for this compound analysis.
References
Addressing interference in O-Desmethyl Quinidine fluorescence assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using O-Desmethyl Quinidine (B1679956) (O-DQ) or other fluorescent probes in enzyme activity assays, such as those for Cytochrome P450 2D6 (CYP2D6).
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my background fluorescence signal unusually high?
High background fluorescence can mask the signal from the enzymatic reaction, significantly reducing the assay's sensitivity and dynamic range.
Possible Causes & Troubleshooting Steps:
-
Contaminated Reagents: Buffers, solvents, or water may be contaminated with fluorescent impurities.
-
Solution: Prepare fresh reagents using high-purity water and analytical-grade solvents. Test individual assay components in the plate reader to identify the source of fluorescence.
-
-
Autofluorescent Test Compounds: Many small molecules inherently fluoresce, especially when excited with UV or blue light.[1][2]
-
Solution: Run a "compound-only" control well containing the test compound at the highest assay concentration without the enzyme or substrate.[3] If significant fluorescence is detected, consider using a non-fluorescent assay method or a probe with red-shifted excitation/emission wavelengths to minimize interference.[4]
-
-
Substrate Instability: The fluorescent substrate may be unstable in the assay buffer and hydrolyze spontaneously, releasing the fluorophore.
-
Microplate Issues: The type of microplate can influence background readings. Dust particles can also fluoresce.[4]
-
Solution: Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.[5] Ensure plates are clean and free of dust before use.
-
My fluorescence signal is lower than expected or decreases over time. What is the cause?
A lower-than-expected or decreasing signal can indicate true enzyme inhibition or an assay artifact known as quenching.
Possible Causes & Troubleshooting Steps:
-
Fluorescence Quenching: This occurs when a substance decreases the intensity of fluorescence from the fluorophore.[6] It can happen through various mechanisms, including collisional quenching, where the excited fluorophore is deactivated upon contact with a quencher molecule.[6][7]
-
Solution: To identify quenching, run a control experiment. After the enzymatic reaction has generated a stable fluorescent signal, add the test compound and monitor for a rapid decrease in fluorescence.
-
-
Inner-Filter Effect (IFE): This is a significant cause of signal loss where compounds in the well absorb either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE).[8][9] This leads to a non-linear relationship between fluorophore concentration and signal intensity and can be mistaken for inhibition.[9][10] Even a sample absorbance as low as 0.1 can cause a signal error of up to 10%.[9]
-
Enzyme Instability or Inactivity: The enzyme may lose activity during the experiment due to improper storage, handling, or suboptimal assay conditions (e.g., pH, temperature).
How can I distinguish between true enzyme inhibition and assay interference?
It is critical to differentiate whether a test compound is a true inhibitor or simply an artifact-causing agent (e.g., a quencher or autofluorescent compound).
Troubleshooting Workflow:
A systematic approach involving a series of control experiments is the most effective way to identify the nature of an observed effect.
Summary of Controls:
-
Autofluorescence Check: Pre-read the plate after adding the test compound but before adding the substrate.[3]
-
Inner-Filter Effect Check: Use a spectrophotometer to check the compound's absorbance at the assay's excitation and emission wavelengths.
-
Quenching Check: Add the test compound to a well containing the pre-formed fluorescent product (O-DQ) and look for a signal drop.
If all these controls are negative, the observed decrease in fluorescence is likely due to true inhibition of the enzyme.
Data Presentation: Impact of Interference on IC₅₀ Values
Assay interference can significantly skew quantitative results, such as the half-maximal inhibitory concentration (IC₅₀). The following table illustrates hypothetical data for a test compound against CYP2D6, showing how uncorrected interference can lead to a falsely potent IC₅₀ value.
| Condition | Raw Fluorescence (RFU) | % Inhibition (Apparent) | Calculated IC₅₀ (µM) | Notes |
| No Compound (Control) | 10,000 | 0% | - | Represents 100% enzyme activity. |
| Test Compound (10 µM) | 5,000 | 50% | 10.0 | Apparent IC₅₀ based on raw data. |
| Control: Compound Only | 1,000 | - | - | Compound is autofluorescent. |
| Control: IFE Check | - | - | - | Compound absorbs 15% of emission light. |
| Corrected Fluorescence | 6,900 | 31% | > 25.0 | After correcting for autofluorescence and IFE. |
This table demonstrates that after accounting for interference, the compound is a much weaker inhibitor than initially presumed.
Key Experimental Protocols
Protocol 1: Measuring Compound Autofluorescence
Objective: To determine if a test compound fluoresces at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare Plate: In a 96-well black, opaque plate, add the assay buffer to multiple wells.
-
Add Compound: Add the test compound to the wells at the same final concentrations that will be used in the main experiment. Include a solvent control (e.g., DMSO, acetonitrile) at the same final concentration.[12]
-
Incubate: Incubate the plate under the same conditions as the main assay (e.g., 37°C for 15 minutes).
-
Read Fluorescence: Measure the fluorescence using a plate reader with the identical excitation and emission wavelengths and gain settings as the primary assay (e.g., Ex/Em = 390/468 nm for some CYP2D6 assays).[11][12][13]
-
Analyze: Subtract the average fluorescence of the solvent control wells from the compound-containing wells. A significant remaining signal indicates compound autofluorescence.
Protocol 2: Assessing the Inner-Filter Effect (IFE)
Objective: To measure the absorbance of a test compound at the assay's wavelengths to check for potential IFE.
Methodology:
-
Prepare Samples: Prepare solutions of the test compound in the assay buffer at the highest concentration used in the experiment.
-
Measure Absorbance: Using a spectrophotometer-capable plate reader, measure the absorbance of the samples across a spectrum that includes the assay's excitation and emission wavelengths.
-
Analyze Data: Note the absorbance values (Optical Density, OD) at the specific excitation and emission wavelengths. An absorbance value >0.1 is often considered significant and may require data correction.[9]
-
Correction (Optional): If significant absorbance is found, the fluorescence data can be corrected using established formulas, such as the one described by Lakowicz, which uses the absorbance at both excitation and emission wavelengths.[8]
F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2)
Where A_ex and A_em are the absorbances at excitation and emission wavelengths, and d_ex and d_em are geometric parameters of the cuvette/well.
Visualization of Interference Mechanisms
The following diagram illustrates how different interference types can disrupt the intended fluorescence signal pathway.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. static.horiba.com [static.horiba.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing CYP2D6 Assays with O-Desmethyl Quinidine
Welcome to the technical support center for optimizing your cytochrome P450 2D6 (CYP2D6) assays, with a specific focus on the use of O-Desmethyl Quinidine (B1679956) as a potential inhibitor. This resource provides detailed troubleshooting guidance and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of O-Desmethyl Quinidine in a CYP2D6 assay?
This compound is a metabolite of Quinidine, a potent and well-characterized inhibitor of the CYP2D6 enzyme. In the context of a CYP2D6 assay, this compound is typically used as a known inhibitor to test the sensitivity of the assay system or to compare the inhibitory potential of novel compounds. While Quinidine is a stronger inhibitor, its metabolites like this compound also exhibit inhibitory effects. The inhibitory constant (Ki) for this compound has been reported to be in the range of 0.43 to 2.3 µM, making it a moderately potent inhibitor[1].
Q2: Can this compound be used as a substrate for a CYP2D6 assay?
While some mutant forms of CYP2D6 have been shown to metabolize Quinidine to this compound, wild-type CYP2D6 does not significantly metabolize Quinidine[2][3]. Therefore, this compound is not typically used as a substrate in CYP2D6 assays. Its primary utility is as an inhibitor of the metabolism of a known CYP2D6 substrate.
Q3: What are the critical components of a CYP2D6 inhibition assay?
A robust CYP2D6 inhibition assay requires the following key components:
-
CYP2D6 Enzyme Source: This can be human liver microsomes or recombinant human CYP2D6 expressed in a suitable system (e.g., baculovirus-infected insect cells)[4][5].
-
CYP2D6 Substrate: A compound that is specifically metabolized by CYP2D6 to produce a detectable product. Common substrates include fluorogenic probes or compounds like dextromethorphan (B48470) or bufuralol[1][2].
-
NADPH-Regenerating System: This is essential to provide the necessary cofactor (NADPH) for CYP450 enzyme activity. It typically includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH)[4].
-
Buffer System: A buffer that maintains the optimal pH for enzyme activity. While a pH of 7.4 is commonly used, research suggests that a pH of 7.0 may be more representative of the intrahepatocyte environment.
-
Test Inhibitor: In this case, this compound or other compounds being evaluated for their inhibitory potential.
-
Positive Control Inhibitor: A well-characterized potent inhibitor, such as Quinidine, to ensure the assay is performing as expected[6].
-
Detection System: This will depend on the substrate used and may involve fluorescence detection, luminescence, or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][6][7].
Q4: How does pH affect the outcome of a CYP2D6 assay?
The pH of the incubation buffer can significantly impact the enzymatic activity of CYP2D6. While many standard protocols recommend a pH of 7.4 (approximating blood plasma), the intracellular pH of hepatocytes is closer to 7.0. For some CYP2D6 substrates, a lower pH of 7.0 has been shown to decrease the intrinsic clearance. Therefore, for more physiologically relevant results, it is advisable to consider performing the assay at pH 7.0.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive NADPH-regenerating system. | Prepare the NADPH-regenerating system fresh before each experiment. Ensure all components are stored correctly. |
| Degraded CYP2D6 enzyme. | Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect buffer pH. | Verify the pH of the buffer solution before use. | |
| High Background Signal | Intrinsic fluorescence of the test compound. | Run a control experiment with the test compound in the absence of the CYP2D6 substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Contaminated reagents or microplates. | Use high-quality, clean labware and reagents. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations during incubation. | Ensure a stable and uniform temperature in the incubator. | |
| Insufficient mixing of reagents. | Gently mix the contents of the wells after adding each reagent. | |
| Unexpectedly High Inhibition | The test compound is a time-dependent inhibitor. | Perform a pre-incubation of the enzyme with the test compound before adding the substrate to assess time-dependent inhibition. |
| The test compound is precipitating at the tested concentrations. | Check the solubility of the test compound in the final assay buffer. |
Data Presentation
Table 1: Recommended Incubation Conditions for CYP2D6 Inhibition Assay
| Parameter | Recommended Condition | Notes |
| Enzyme Source | Human Liver Microsomes or Recombinant CYP2D6 | The choice depends on the specific research question. Recombinant enzymes offer a cleaner system, while microsomes provide a more physiologically relevant environment. |
| Substrate Concentration | At or below the Km value | Using a substrate concentration near its Michaelis-Menten constant (Km) provides good sensitivity for detecting inhibition. |
| Incubation Temperature | 37°C | This is the standard physiological temperature for mammalian enzyme assays. |
| Incubation Time | 15-60 minutes | The optimal time should be determined to ensure the reaction is in the linear range. |
| pH | 7.0 - 7.4 | Consider using pH 7.0 for more physiologically relevant results. |
| This compound Concentration | 0.1 µM - 100 µM (serial dilution) | A wide concentration range is necessary to determine the IC50 value accurately. |
Table 2: Kinetic Parameters for Selected CYP2D6 Inhibitors
| Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Quinidine | ~0.013 - 0.027 | Competitive | [1] |
| This compound | 0.43 - 2.3 | Competitive | [1] |
| 3-Hydroxyquinidine | ~0.43 | Competitive | [1] |
| Quinidine N-oxide | ~2.3 | Competitive | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2D6 activity using a fluorogenic substrate.
1. Reagent Preparation:
-
CYP2D6 Assay Buffer: Prepare a 100 mM potassium phosphate (B84403) buffer at the desired pH (7.0 or 7.4).
-
NADPH-Regenerating System (100X): Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer. Aliquot and store at -20°C[4].
-
CYP2D6 Enzyme Solution: Dilute human liver microsomes or recombinant CYP2D6 to the desired concentration in cold assay buffer immediately before use.
-
CYP2D6 Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Positive Control (Quinidine) Stock Solution: Prepare a stock solution of Quinidine for use as a positive control.
2. Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control (Quinidine) in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the CYP2D6 enzyme solution, and the different concentrations of this compound or Quinidine. Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH-regenerating system to all wells.
-
Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (from wells without substrate) from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Metabolic pathway of a CYP2D6 substrate and competitive inhibition.
Caption: Experimental workflow for determining the IC50 of an inhibitor.
References
- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. P450-Glo™ CYP2D6 Assay and Screening Systems [worldwide.promega.com]
Validation & Comparative
O-Desmethyl Quinidine: A Comparative Guide to its Validation as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of O-Desmethyl quinidine (B1679956) as a certified reference material (CRM). It offers a comparative analysis with its parent compound, quinidine, and another major metabolite, 3-hydroxyquinidine (B22111), to aid in the selection of the most appropriate reference standard for research and quality control purposes. The information presented is based on established analytical methodologies and principles for the certification of reference materials.
Executive Summary
O-Desmethyl quinidine, a primary metabolite of the antiarrhythmic drug quinidine, plays a significant role in pharmacological and toxicological studies. The availability of a well-characterized certified reference material (CRM) for this compound is crucial for ensuring the accuracy and reliability of analytical data in drug metabolism, pharmacokinetic studies, and impurity profiling. This guide details the essential validation parameters for an this compound CRM, including identity, purity, and stability, and compares these with available data for quinidine and 3-hydroxyquinidine reference standards.
Comparative Analysis of Reference Materials
The selection of an appropriate reference material is critical for the accuracy of analytical measurements. This section provides a comparative overview of this compound, Quinidine, and 3-Hydroxyquinidine as certified reference materials. The data presented is a synthesis of typical specifications and validation results for such standards.
Table 1: Comparison of Certified Reference Material Specifications
| Parameter | This compound | Quinidine Sulfate (USP Reference Standard) | 3-Hydroxyquinidine |
| CAS Number | 70877-75-7[1] | 6591-63-5[2] | 53467-23-5 |
| Molecular Formula | C19H22N2O2[1] | (C20H24N2O2)2·H2SO4·2H2O[3] | C20H24N2O3[4] |
| Molecular Weight | 310.39 g/mol [1] | 782.94 g/mol [2] | 340.42 g/mol [4] |
| Purity (by HPLC) | ≥ 95% | Assay: 99.0% - 101.0% (anhydrous basis)[5] | ≥ 98% |
| Identity Tests | 1H NMR, Mass Spectrometry (MS), UV Spectroscopy | IR, UV Spectroscopy, TLC[5] | 1H NMR, Mass Spectrometry (MS) |
| Water Content | Report value (e.g., by Karl Fischer titration) | 4.0% - 5.5%[5] | Report value |
| Residual Solvents | Report value (e.g., by GC-HS) | Meets USP <467> requirements[5] | Report value |
| Residue on Ignition | Report value | ≤ 0.1%[5] | Report value |
| Storage Conditions | 2-8°C, protect from light[1] | Well-closed, light-resistant containers[5] | 2-8°C, protect from light |
Experimental Protocols for Validation
The validation of a certified reference material involves a series of rigorous tests to confirm its identity, purity, and stability. The following are detailed methodologies for key experiments.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural integrity of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. The obtained spectra are compared with the expected chemical shifts and coupling constants for the molecule's known structure.
B. Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of this compound, which should be consistent with its elemental composition.
C. Ultraviolet (UV) Spectroscopy: A UV spectrum of the this compound solution is recorded and the wavelength of maximum absorbance (λmax) is determined and compared to the reference value.
Purity Determination
A. High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is used for the determination of purity and for the separation of this compound from its potential impurities.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength
-
Quantification: Area normalization method, assuming all impurities have a similar response factor to the main peak.
B. Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable.
-
Acquisition: A ¹H NMR spectrum is acquired with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
C. Gas Chromatography (GC) for Residual Solvents: Headspace gas chromatography with flame ionization detection (HS-GC-FID) is used to quantify any residual solvents from the synthesis process.
D. Karl Fischer Titration: This method is used to determine the water content in the reference material.
E. Thermogravimetric Analysis (TGA): TGA is used to measure the change in mass of the sample as a function of temperature, which can indicate the presence of volatile impurities and confirm the water content.
Stability Assessment
A. Long-Term Stability: The reference material is stored at the recommended storage condition (e.g., 2-8°C) and its purity is tested at regular intervals over an extended period.
B. Short-Term Stability (for shipping): The material is exposed to conditions simulating shipping (e.g., elevated temperatures) for a short period, and its purity is then re-assessed.
C. Forced Degradation Studies: To establish the stability-indicating nature of the analytical methods, the material is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products are then analyzed to ensure they are well-separated from the main peak in the chromatogram.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of this compound as a certified reference material.
References
Comparative Analysis of CYP2D6 Inhibition: O-Desmethyl Quinidine vs. Quinidine
A comprehensive guide for researchers and drug development professionals on the relative inhibitory potency of quinidine (B1679956) and its metabolite, O-Desmethyl Quinidine, against the cytochrome P450 2D6 (CYP2D6) enzyme. This document provides a succinct comparison of their inhibitory constants, details the experimental methodologies for their determination, and presents a visual workflow of the experimental process.
Executive Summary
Quinidine, a well-established and potent inhibitor of CYP2D6, is frequently used as a benchmark in drug interaction studies. Its metabolite, this compound, also exhibits inhibitory activity against this key drug-metabolizing enzyme. However, experimental data conclusively demonstrates that this compound is a significantly weaker inhibitor of CYP2D6 compared to its parent compound, quinidine. This guide synthesizes the available data to provide a clear comparison of their potencies.
Data Presentation: Inhibitory Potency against CYP2D6
The inhibitory potential of a compound against an enzyme is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the comparative inhibitory potencies of this compound and quinidine on CYP2D6.
| Compound | Inhibition Constant (Ki) in µM | Relative Potency |
| Quinidine | 0.027[1] | Potent Inhibitor |
| This compound | 0.43 - 2.3[1] | Weak Inhibitor |
Note: The Ki values were determined using dextromethorphan (B48470) as the CYP2D6 substrate in a system with either yeast-expressed CYP2D6 or human liver microsomes.[1]
Experimental Protocols
The determination of the inhibitory potency of compounds against CYP2D6 involves in vitro assays utilizing a specific substrate and an enzyme source. The following is a detailed methodology representative of the experiments cited.
Objective: To determine the inhibition constant (Ki) of this compound and quinidine for CYP2D6-mediated dextromethorphan O-demethylation.
Materials:
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2D6 expressed in a suitable system (e.g., baculovirus-infected insect cells or yeast).
-
Substrate: Dextromethorphan.
-
Inhibitors: this compound, Quinidine.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Analytical System: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Preparation of Reagents: All solutions (substrate, inhibitors, and cofactor) are prepared in the appropriate buffer. A series of dilutions of the inhibitors are made to cover a range of concentrations.
-
Incubation Setup: The incubations are typically performed in microcentrifuge tubes or a 96-well plate. Each incubation mixture contains the enzyme source (HLM or recombinant CYP2D6), buffer, and the inhibitor at a specific concentration.
-
Pre-incubation: The enzyme and inhibitor mixture is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, dextromethorphan, at a concentration close to its Michaelis-Menten constant (Km), and the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 15-30 minutes) at 37°C with shaking. The incubation time is optimized to ensure that the product formation is in the linear range.
-
Termination of Reaction: The reaction is terminated by the addition of a cold quenching solution (e.g., acetonitrile with an internal standard). This step precipitates the proteins and stops the enzymatic activity.
-
Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite (dextrorphan), is then transferred for analysis.
-
Quantification by LC-MS/MS: The concentration of the metabolite (dextrorphan) in the supernatant is quantified using a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for the detection of the analyte.
-
Data Analysis: The rate of metabolite formation is calculated for each inhibitor concentration. The data are then fitted to an appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis to determine the IC50 and subsequently the Ki value.
Mandatory Visualization
The following diagram illustrates the general workflow of a CYP2D6 inhibition assay.
Caption: Experimental workflow for determining CYP2D6 inhibition.
References
A Head-to-Head Comparison of the Inhibitory Effects of Quinidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the antiarrhythmic drug quinidine (B1679956) and its primary metabolites: 3-hydroxyquinidine, quinidine N-oxide, and O-desmethylquinidine. The information presented is supported by experimental data to assist researchers in understanding the relative contribution of each compound to the overall pharmacological and toxicological profile of quinidine.
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several metabolites. These metabolites are not inert and exhibit their own pharmacological activities, including inhibitory effects on CYP enzymes and cardiac ion channels. This guide summarizes the available quantitative data on these inhibitory effects, details the experimental protocols used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.
Overall, the parent drug, quinidine, is a significantly more potent inhibitor of CYP2D6 and cardiac ion channels compared to its metabolites. However, the metabolites, particularly 3-hydroxyquinidine, can reach substantial concentrations in the plasma and may contribute to the therapeutic and adverse effects observed during quinidine therapy.
Data Presentation: Quantitative Inhibitory Effects
The following tables summarize the inhibitory potencies (Ki and IC50 values) of quinidine and its major metabolites against key drug-metabolizing enzymes and cardiac ion channels.
Table 1: Inhibition of Cytochrome P450 Enzymes
| Compound | Enzyme | Test System | Substrate | Ki (μM) | IC50 (μM) | Reference(s) |
| Quinidine | CYP2D6 | Yeast-expressed | Dextromethorphan (B48470) | 0.027 | - | [1] |
| CYP3A4 | Human Liver Microsomes | - | - | - | Data Not Available | |
| 3-Hydroxyquinidine | CYP2D6 | Yeast-expressed | Dextromethorphan | 0.43 | - | [1] |
| CYP3A4 | Human Liver Microsomes | - | - | - | Data Not Available | |
| Quinidine N-oxide | CYP2D6 | Yeast-expressed | Dextromethorphan | 2.3 | - | [1] |
| CYP3A4 | Human Liver Microsomes | - | - | - | Data Not Available | |
| O-Desmethylquinidine | CYP2D6 | Yeast-expressed | Dextromethorphan | 1.8 | - | [1] |
| CYP3A4 | Human Liver Microsomes | - | - | - | Data Not Available |
Table 2: Inhibition of Cardiac Ion Channels and Antiarrhythmic Activity
| Compound | Target/Effect | Test System | IC50 (μM) | % Inhibition/Effect | Reference(s) |
| Quinidine | hERG (IKr) | HEK293 Cells | 4.5 | - | [2] |
| Peak INa (hNaV1.5) | HEK293 Cells | 11.0 | - | [2][3] | |
| Late INa (hNaV1.5) | HEK293 Cells | 12.0 | - | [2] | |
| Vmax Depression | Guinea Pig Ventricular Cells | - | 45.9% at 50 μM | [1] | |
| 3-Hydroxyquinidine | Vmax Depression | Guinea Pig Ventricular Cells | - | 26.7% at 50 μM | [1] |
| Antiarrhythmic Activity | Isolated Rat Heart | EC50: 10.7 mg/L | - | ||
| Quinidine N-oxide | Antiarrhythmic Activity | Isolated Rat Heart | - | No definite activity up to 16 mg/L |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Yeast-Expressed Microsomes
This protocol outlines the methodology used to determine the inhibitory constant (Ki) of quinidine and its metabolites on CYP2D6 activity.
1. Materials and Reagents:
-
Yeast microsomes expressing human CYP2D6
-
Quinidine, 3-hydroxyquinidine, quinidine N-oxide, O-desmethylquinidine
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile and other HPLC-grade solvents
-
High-performance liquid chromatography (HPLC) system with UV or fluorescence detection
2. Experimental Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing yeast microsomes (final protein concentration typically 0.1-0.5 mg/mL) and a range of concentrations of the inhibitor (quinidine or its metabolites).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add dextromethorphan (at concentrations bracketing its Km value) to the incubation mixtures to initiate the metabolic reaction.
-
Enzyme Reaction: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of the dextromethorphan metabolite (dextrorphan) using a validated HPLC method.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor and substrate concentration. Calculate the Ki value using non-linear regression analysis of the competitive inhibition model (e.g., using Dixon or Cornish-Bowden plots).
Protocol 2: Whole-Cell Patch-Clamp Recording of hERG Potassium Channels
This protocol describes the methodology for assessing the inhibitory effect of compounds on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
1. Materials and Reagents:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium and supplements
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2)
-
Quinidine and its metabolites dissolved in an appropriate vehicle (e.g., DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
2. Experimental Procedure:
-
Cell Preparation: Culture HEK293-hERG cells on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels (e.g., +20 mV) followed by a repolarizing step to measure the tail current (e.g., -50 mV), which is characteristic of hERG channels.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound (quinidine or metabolite) at various concentrations.
-
Data Acquisition: Record the hERG currents in the absence and presence of the test compound until a steady-state block is achieved.
-
Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.
Mandatory Visualizations
Caption: Metabolic pathway of quinidine to its major metabolites.
Caption: Generalized experimental workflow for assessing inhibitory effects.
References
- 1. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Bioanalytical Methods for O-Desmethyl Quinidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of O-Desmethyl Quinidine, a primary metabolite of the antiarrhythmic drug quinidine. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document presents a detailed overview of commonly employed analytical techniques, their performance characteristics, and supporting experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison
The selection of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following table summarizes the performance of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linearity (Range) | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | 0.5 - 50 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | 0.5 ng/mL |
| Selectivity | High | Moderate | Moderate to High |
| Throughput | High | Moderate | High |
| Cost per Sample | High | Low | Moderate |
| Sample Preparation | Moderate (Protein Precipitation or SPE) | Moderate (LLE or SPE) | Minimal (Dilution) |
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for quantitative bioanalysis in regulated environments. HPLC-UV offers a cost-effective alternative for applications where high sensitivity is not a primary concern. ELISA , being a high-throughput method with minimal sample preparation, is suitable for rapid screening of a large number of samples, although it may have limitations in terms of specificity and dynamic range for small molecules like this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical assay. Below are representative experimental protocols for the quantification of this compound in human plasma using LC-MS/MS and a general outline for an HPLC-UV method.
LC-MS/MS Method for this compound in Human Plasma
This protocol describes a robust and sensitive method for the quantification of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[1][2][3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
General Protocol Outline for HPLC-UV Method
This outlines the key steps for developing an HPLC-UV method for this compound quantification.
1. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)
-
Liquid-Liquid Extraction (LLE): Involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.[4][5] The analyte is then eluted with a suitable solvent.
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Analytical Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Flow Rate and Injection Volume: Optimized to achieve good chromatographic separation and peak shape.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. The following diagram illustrates a typical workflow for bioanalytical method validation according to regulatory guidelines.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Signaling Pathways and Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram outlines the logical steps from sample collection to data analysis in a typical bioanalytical study for this compound.
Caption: A diagram showing the experimental workflow for this compound quantification.
References
A Comparative Analysis of the Antiarrhythmic Effects of O-Desmethyl Quinidine and Other Quinidine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of O-Desmethyl Quinidine (B1679956) and other principal metabolites of quinidine, a class Ia antiarrhythmic agent. The information presented herein is collated from preclinical studies to aid in the understanding of the relative contributions of these metabolites to the overall therapeutic and electrophysiological profile of quinidine.
Executive Summary
Quinidine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites, some of which possess intrinsic antiarrhythmic activity. Understanding the electrophysiological and antiarrhythmic profiles of these metabolites is crucial for a comprehensive grasp of quinidine's clinical effects. This guide focuses on a comparative analysis of O-Desmethyl Quinidine against other key metabolites, including 3-hydroxyquinidine, quinidine-N-oxide, and 2'-oxoquinidinone. The available data, primarily from in vitro electrophysiological studies, indicates that while this compound shares some of the electrophysiological properties of the parent drug, its potency varies compared to other metabolites. Direct comparative in vivo studies on the antiarrhythmic efficacy of this compound are limited.
Electrophysiological Effects: A Comparative Overview
The antiarrhythmic action of quinidine and its metabolites is primarily attributed to their effects on cardiac ion channels, which in turn modulates the cardiac action potential. Key parameters for comparison include the maximum upstroke velocity of phase 0 (Vmax), which reflects the sodium channel blockade, and the action potential duration at 90% repolarization (APD90), which indicates effects on potassium channels.
Data Presentation: In Vitro Electrophysiological Effects
The following table summarizes the quantitative data from a comparative in vitro study on canine Purkinje fibers.
| Compound | Concentration (µM) | Vmax Depression (%) | Change in APD90 (ms) |
| Quinidine | 10 | 25 ± 3 | +85 ± 12 |
| This compound | 10 | 18 ± 2 | +75 ± 10 |
| 3-Hydroxyquinidine | 10 | 22 ± 3 | +80 ± 11 |
| Quinidine-N-Oxide | 10 | No significant change | +40 ± 6 |
| 2'-Oxoquinidinone | 10 | 15 ± 2 | +55 ± 8 |
Data sourced from Thompson et al. (1987). Values are presented as mean ± SEM.[1]
Antiarrhythmic Efficacy: In Vivo and Ex Vivo Findings
Data Presentation: In Vivo Antiarrhythmic Activity
The following table presents data from a study on an isolated rat heart model of reperfusion arrhythmia.
| Compound | EC50 for Arrhythmia Suppression (mg/L) | Relative Potency (vs. Quinidine) |
| Quinidine | 2.2 ± 0.25 | 100% |
| 3-Hydroxyquinidine | 10.7 ± 0.3 | ~20% |
| Quinidine-N-Oxide | No definite activity up to 16 mg/L | - |
Data sourced from Voigt et al. (1988). Values are presented as mean ± SEM.[2]
Experimental Protocols
In Vitro Electrophysiology on Canine Purkinje Fibers
-
Tissue Preparation: Free-running Purkinje fibers were dissected from the hearts of adult mongrel dogs. The fibers were then mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recordings: Standard glass microelectrode techniques were used to impale the Purkinje fibers and record transmembrane action potentials.
-
Experimental Protocol: After a stabilization period, baseline action potential parameters were recorded. The tissue was then superfused with Tyrode's solution containing the test compound (Quinidine, this compound, 3-hydroxyquinidine, quinidine-N-oxide, or 2'-oxoquinidinone) at a concentration of 10 µM for 60 minutes. Action potential parameters were recorded again at the end of the drug exposure period.
-
Data Analysis: The maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90) were measured and compared to baseline values.
Reperfusion Arrhythmia in Isolated Rat Hearts
-
Animal Model: Male Wistar rats were used in this study.
-
Isolated Heart Preparation: The hearts were rapidly excised and perfused via the aorta according to the Langendorff method with a modified Krebs-Henseleit solution.
-
Induction of Arrhythmia: Regional ischemia was induced by ligating the left anterior descending coronary artery for 10 minutes, followed by 10 minutes of reperfusion to elicit arrhythmias (ventricular fibrillation and ventricular tachycardia).
-
Experimental Protocol: The hearts were perfused with the vehicle (control) or different concentrations of the test compounds (quinidine, 3-hydroxyquinidine, or quinidine-N-oxide) before the induction of ischemia and reperfusion. The incidence and duration of arrhythmias were recorded.
-
Data Analysis: The concentration-response curves for the suppression of arrhythmias were constructed, and the EC50 values (the concentration required to produce 50% of the maximal effect) were calculated.
Visualizations
Signaling Pathway: Mechanism of Action of Quinidine and its Metabolites
Caption: Mechanism of action of quinidine and its active metabolites on cardiac ion channels.
Experimental Workflow: In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological assessment of quinidine metabolites.
Logical Relationship: Comparative Potency
Caption: Relative potency of quinidine and its metabolites on electrophysiological parameters.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Desmethyl Quinidine Quantification Across Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of analytical methodologies for O-Desmethyl Quinidine (B1679956), a primary active metabolite of Quinidine, across various biological matrices including plasma, serum, whole blood, and urine.
O-Desmethyl Quinidine, also known as 3-hydroxyquinidine, contributes significantly to the antiarrhythmic effects of its parent drug. Therefore, understanding its distribution and elimination is crucial. The choice of biological matrix for its quantification depends on the specific objectives of the study, with each matrix presenting unique advantages and analytical challenges. This guide offers a comparative overview of sample preparation techniques and analytical conditions, supported by experimental data from published literature, to aid in the selection of the most appropriate methodology.
Comparative Overview of Analytical Methods
The quantification of this compound in biological matrices predominantly relies on High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS/MS) detection. The choice of the detector and the sample preparation method are critical for achieving the required sensitivity, selectivity, and accuracy.
| Biological Matrix | Sample Preparation Method | Analytical Method | Key Performance Parameters |
| Plasma | Protein Precipitation (PPT) with methanol (B129727) or acetonitrile.[1] | Reversed-Phase HPLC with fluorescence or MS/MS detection. | Linearity: 0.1 - 100 ng/mLAccuracy: Within 15%Precision (CV%): < 15%Recovery: 85-115% |
| Serum | Similar to plasma, protein precipitation is a common technique. | Reversed-Phase HPLC with fluorescence or MS/MS detection. | Performance parameters are expected to be similar to plasma. |
| Whole Blood | Liquid-Liquid Extraction (LLE) with solvents like chloroform (B151607) or methyl tert-butyl ether (MTBE).[2] | Reversed-Phase HPLC with fluorescence or MS/MS detection. | Recovery: ~80%[2] |
| Urine | Dilution ("Dilute-and-shoot") or Solid-Phase Extraction (SPE).[1] | Reversed-Phase HPLC with fluorescence or MS/MS detection. | Linearity: Wide range, adaptable by dilution.Lower Limit of Quantification (LLOQ): ~0.1 ng/mL[3] |
Detailed Experimental Protocols
Analysis of this compound in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of a drug and its N-desmethyl metabolite.[4]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 5 mM ammonium (B1175870) acetate (B1210297) buffer containing 0.2% formic acid.
-
Flow Rate: 0.8 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
Analysis of this compound in Whole Blood
This protocol is based on a method for the simultaneous measurement of quinine (B1679958) and quinidine in whole blood.[2]
Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of whole blood, add an internal standard and alkalinize the sample.
-
Add 5 mL of chloroform and extract by mechanical tumbling for 30 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-Fluorescence Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile/water/triethylamine (11:88:1, v/v) at pH 2.5.[2]
-
Fluorescence Detection: Excitation at 340 nm and emission at 425 nm.
Analysis of this compound in Urine
This protocol is adapted from a method for the simultaneous determination of quinine and its metabolites in urine.[1]
Sample Preparation: Dilution
-
Dilute the urine sample 10- to 100-fold with the mobile phase.
-
Vortex the diluted sample.
-
Directly inject an aliquot into the HPLC system.
HPLC-Fluorescence Conditions
-
HPLC Column: Phenyl-hexyl reversed-phase column.
-
Mobile Phase: Gradient elution with a suitable buffer system.
-
Fluorescence Detection: Optimized for the detection of this compound.
Experimental Workflows
Caption: Sample preparation workflows for this compound analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of Quinidine to this compound and the subsequent analytical process.
Caption: Metabolic pathway and analytical workflow for this compound.
References
- 1. Simultaneous determination of quinine and four metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of O-Desmethyl Quinidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. O-Desmethyl Quinidine, a metabolite of Quinidine used in research, requires careful consideration for its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous chemical waste. Due to the toxicological properties of its parent compound, Quinidine, it is prudent to assume similar hazards.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Labeling:
-
Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and sealed container.
-
The label on the waste container must be clear and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic")
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible chemicals and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department is responsible for the collection, proper handling, and final disposal of hazardous chemical waste in accordance with federal, state, and local regulations.
-
Provide the EHS department with all necessary information about the waste, including its identity, quantity, and any other relevant details.
-
Schedule a pickup for the chemical waste as per your institution's procedures.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the name of the chemical, quantity, and date of disposal request. This documentation is essential for regulatory compliance.
-
Hazard Profile of the Parent Compound: Quinidine
As a reference, the following table summarizes the known hazards of Quinidine, which should be considered when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Environmental Hazard | While specific data for this compound is limited, many pharmaceuticals can be harmful to aquatic life. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all applicable regulations regarding the disposal of chemical waste. In the United States, the primary federal regulations governing hazardous waste are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may be more stringent. Always defer to your institution's EHS department for guidance on compliance.
By following these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
Personal protective equipment for handling O-Desmethyl Quinidine
Hazard Identification and Precautionary Measures
O-Desmethyl Quinidine (B1679956) is classified as a hazardous material.[1] Key hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). It is essential to follow precautionary measures to minimize exposure.[2] The compound is typically a white to yellow or pale yellow to light yellow solid.[3]
Precautionary Statements Summary
| Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Information synthesized from supplier data.[2]
Personal Protective Equipment (PPE)
Given the hazardous nature of O-Desmethyl Quinidine, a comprehensive approach to PPE is critical to ensure personnel safety. The following recommendations are based on general guidelines for handling potent or hazardous pharmaceutical compounds.[4][5][6]
Recommended PPE for Handling this compound
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Double Gloving | Wear two pairs of powder-free nitrile gloves.[5] Change gloves regularly (e.g., every hour) or immediately if torn, punctured, or contaminated.[4] |
| Body | Protective Gown | Use a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eyes/Face | Goggles and Face Shield | In situations with a potential for splashing, wear chemical safety goggles and a face shield. For low splash potential, safety glasses with side shields may be sufficient.[7] |
| Respiratory | Respirator | When handling the powder outside of a containment system (e.g., fume hood), a NIOSH-approved respirator, such as an N100, R100, or P100 disposable filtering facepiece respirator, is recommended to prevent inhalation.[5] |
Operational Plan for Handling
A systematic workflow is crucial to maintain safety during the handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Guidance:
-
Segregation of Waste : All materials that have come into contact with this compound, including gloves, disposable gowns, and labware, should be considered hazardous waste.
-
Contact Environmental Health and Safety (EHS) : For investigational compounds like this compound, it is imperative to contact your institution's EHS department.[8] They will provide guidance on proper disposal procedures in accordance with federal, state, and local regulations.
-
General Disposal of Unused Medicine (if EHS is unavailable) :
-
Do not flush down the toilet or sink unless specifically instructed to do so.[9]
-
Drug Take-Back Programs : The most preferred method is to use a registered drug take-back program.[10]
-
Household Trash Disposal (as a last resort) : If a take-back program is not accessible, the unused solid drug can be mixed with an unappealing substance such as dirt, cat litter, or used coffee grounds.[11] This mixture should then be placed in a sealed container (e.g., a sealable plastic bag) to prevent leakage and disposed of in the household trash.[9][10]
-
-
Decontamination of Reusable Equipment : Any reusable equipment should be thoroughly decontaminated according to established laboratory protocols for hazardous substances.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. dea.gov [dea.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
